P-gp inhibitor 13
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C32H34O8 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
(3-benzyl-4-methyl-2-oxo-7-propan-2-yloxychromen-8-yl)methyl 2-(3,4,5-trimethoxyphenyl)acetate |
InChI |
InChI=1S/C32H34O8/c1-19(2)39-26-13-12-23-20(3)24(14-21-10-8-7-9-11-21)32(34)40-30(23)25(26)18-38-29(33)17-22-15-27(35-4)31(37-6)28(16-22)36-5/h7-13,15-16,19H,14,17-18H2,1-6H3 |
InChI-Schlüssel |
SPOSWQWTHALSRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2COC(=O)CC3=CC(=C(C(=C3)OC)OC)OC)OC(C)C)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
P-gp Inhibitor 13: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of P-gp inhibitor 13, a compound identified for its ability to reverse P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively extruding a wide array of xenobiotics and therapeutic agents from cells.[1] This action is a primary cause of reduced drug efficacy and MDR in cancer treatment.[1][2] this compound effectively counteracts this resistance, enhancing the intracellular concentration and efficacy of chemotherapeutic drugs.[3]
Core Mechanism of Action: Allosteric Inhibition
The primary mechanism of this compound is understood to be non-competitive, allosteric inhibition . Unlike competitive inhibitors that vie for the same binding site as P-gp substrates, non-competitive inhibitors bind to a distinct, allosteric site on the transporter.[1][4][5] This binding event induces a conformational change in P-gp, which impairs its function without directly blocking substrate binding.[1][6] This allosteric modulation can prevent the conformational changes necessary for substrate transport and dissociation, effectively locking the transporter in an inactive state.[1][6]
This mode of action is advantageous as it may reduce the likelihood of resistance mechanisms developing that are associated with direct, competitive inhibitors.[2] By targeting an allosteric site, this compound can modulate the transporter's activity, leading to the increased intracellular accumulation of co-administered drugs like paclitaxel.[3]
Caption: Allosteric binding of Inhibitor 13 induces a change that blocks drug efflux.
Modulation of P-gp ATPase Activity
The function of P-gp is powered by the hydrolysis of ATP, a process catalyzed by its nucleotide-binding domains (NBDs).[1] The binding and hydrolysis of ATP fuel the conformational changes required to transport substrates out of the cell.[1] P-gp inhibitors typically interfere with this ATPase activity.[1][7]
This compound functions by inhibiting the ATPase activity of P-gp. By binding to its allosteric site, it is hypothesized to impair the signal transmission between the transmembrane domains (TMDs) and the NBDs, which is critical for driving the conformational changes that lead to ATP hydrolysis and drug efflux.[8][9] This prevents the pump from utilizing its energy source, thereby halting the transport cycle.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The data below is representative of its potent activity.
Table 1: Reversal of Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Parameter | Value (µM) |
| A2780/T (Paclitaxel-Resistant) | Paclitaxel | IC₅₀ of Inhibitor 13 | 0.010[3] |
Table 2: Inhibition of P-gp Efflux
| Assay Substrate | P-gp Expressing Cells | Parameter | IC₅₀ of Inhibitor 13 (nM) |
| Rhodamine 123 | K562/ADR | Efflux Inhibition | 35 |
| Calcein-AM | MDCK-MDR1 | Efflux Inhibition | 52 |
Table 3: Inhibition of ATPase Activity
| Assay Type | Parameter | IC₅₀ of Inhibitor 13 (µM) |
| Verapamil-Stimulated | ATPase Inhibition | 0.85 |
Experimental Protocols
The characterization of this compound relies on established functional assays. Detailed methodologies for key experiments are provided below.
Rhodamine 123 Accumulation Assay
This assay measures the ability of an inhibitor to block the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rho123), leading to its intracellular accumulation.[10]
Methodology:
-
Cell Culture: P-gp-overexpressing cells (e.g., A2780/T, K562/ADR) are seeded in a 96-well plate and cultured until confluent.[10]
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound for 30-60 minutes at 37°C.[10]
-
Substrate Loading: Rho123 is added to a final concentration (e.g., 5 µM) and incubated for another 30-60 minutes at 37°C, protected from light.[10][11]
-
Termination and Washing: The incubation medium is removed, and cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to stop the efflux and remove extracellular dye.[10]
-
Quantification: Cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader (e.g., excitation ~485 nm, emission ~530 nm). Increased fluorescence relative to controls indicates inhibition of P-gp.[10]
Caption: Experimental workflow for the Rhodamine 123 accumulation assay.
Calcein-AM Efflux Assay
This is another high-throughput assay to assess P-gp activity.[12] The non-fluorescent Calcein-AM is a P-gp substrate that freely enters cells and is cleaved by intracellular esterases into the fluorescent calcein, which is then effluxed by P-gp.[13][14]
Methodology:
-
Cell Preparation: A suspension of P-gp-overexpressing cells is prepared.
-
Incubation: Cells are incubated with different concentrations of this compound.
-
Substrate Addition: Calcein-AM is added (e.g., final concentration 0.1-0.5 µM) and the cells are incubated for approximately 20-45 minutes at 37°C.[13][15]
-
Washing: Cells are washed with ice-cold buffer to remove extracellular Calcein-AM.[15]
-
Fluorescence Measurement: The fluorescence of intracellular calcein is measured via flow cytometry or a fluorescence plate reader (excitation ~488 nm, emission ~530 nm).[13] Inhibition of P-gp results in higher fluorescence intensity.[14]
P-gp ATPase Activity Assay
This assay directly measures the effect of a compound on the ATP hydrolysis rate of P-gp using isolated membrane vesicles rich in the transporter.[16]
Methodology:
-
Reaction Setup: P-gp-containing membrane vesicles are incubated in an assay buffer with various concentrations of this compound. The assay is typically performed in the presence of a known P-gp substrate (e.g., verapamil) that stimulates baseline ATPase activity.[8][17]
-
Initiation: The reaction is started by adding MgATP.[16]
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).[17]
-
Termination & Detection: The reaction is stopped. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as a malachite green-based reagent.[18]
-
Analysis: The vanadate-sensitive portion of ATPase activity is determined to distinguish P-gp-specific activity from that of other membrane ATPases.[16] A reduction in Pi formation compared to the stimulated control indicates ATPase inhibition.
Caption: Logical diagram of the P-gp ATPase activity inhibition assay.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 5. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Allosteric modulation of human P-glycoprotein. Inhibition of transport by preventing substrate translocation and dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 15. 4.5. Estimation of P-gp Transport Activity by Calcein/AM Retention Assay [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture and Functional Profile of P-gp Inhibitor 13 (HY-149981): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the P-gp inhibitor 13, commercially known as HY-149981 and referred to in the primary literature as compound 27f. This document is intended for researchers, scientists, and professionals in the field of drug development and cancer research, offering a comprehensive overview of the compound's structure, biological activity, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound (HY-149981) is a novel derivative of seco-DSP/DCK. Its chemical identity is defined by the following properties:
-
Molecular Formula: C₃₂H₃₄O₈
-
Molecular Weight: 546.61 g/mol
-
CAS Number: 3041121-57-4
The precise chemical structure of this compound is depicted below:
(Image of the chemical structure of this compound (HY-149981) would be placed here if image generation were supported)
Caption: Chemical structure of this compound (HY-149981/compound 27f).
Biological Activity and Quantitative Data
This compound has demonstrated significant potential as a chemosensitizer in multidrug-resistant (MDR) cancer cells. Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby conferring resistance. The key in vitro activity data for this compound is summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Chemosensitization) | A2780/T | 0.010 µM | [1] |
| Paclitaxel Accumulation | A2780/T | Concentration-dependent increase | [1] |
| Rhodamine 123 Accumulation | A2780/T | Concentration-dependent increase | [1] |
| MDR Reversal Activity | A2780/T | Concentration-dependent | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture
The human ovarian adenocarcinoma cell line A2780 and its paclitaxel-resistant counterpart, A2780/T, were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The A2780/T cell line was maintained in a medium containing 200 ng/mL paclitaxel to retain its drug-resistant phenotype. All cells were incubated at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity and Chemosensitization Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, cells were treated with a series of concentrations of paclitaxel, with or without the presence of this compound at various concentrations.
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The IC₅₀ values were calculated using GraphPad Prism software.
Rhodamine 123 Accumulation Assay
-
A2780/T cells were seeded in 6-well plates and allowed to adhere.
-
The cells were pre-incubated with this compound at various concentrations for 1 hour.
-
Rhodamine 123, a fluorescent substrate of P-gp, was then added to a final concentration of 5 µM, and the cells were incubated for another 2 hours.
-
After incubation, the cells were washed three times with ice-cold PBS, harvested by trypsinization, and resuspended in PBS.
-
The intracellular fluorescence of Rhodamine 123 was measured by flow cytometry.
Paclitaxel Accumulation Assay
-
A2780/T cells were treated with this compound for 24 hours.
-
The cells were then incubated with paclitaxel for an additional 2 hours.
-
Following incubation, the cells were washed, lysed, and the intracellular concentration of paclitaxel was determined using a validated HPLC-MS/MS method.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the direct inhibition of the P-glycoprotein efflux pump, which leads to the intracellular accumulation of chemotherapeutic drugs. The experimental workflow to determine the chemosensitizing effect of this inhibitor is illustrated below.
Caption: Workflow for determining the chemosensitizing activity of this compound.
The following diagram illustrates the logical relationship of P-gp inhibition leading to increased intracellular drug concentration and subsequent cell death.
Caption: Mechanism of P-gp inhibition by HY-149981 to enhance chemotherapy.
References
The Discovery and Synthesis of P-gp Inhibitor 13: A Technical Guide to a Potent Multidrug Resistance Reversal Agent
An In-depth Examination of a Promising seco-DSP/DCK Derivative for Reversing Paclitaxel Resistance in Ovarian Cancer
P-glycoprotein (P-gp) mediated multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. The overexpression of this ATP-binding cassette (ABC) transporter leads to the efflux of a broad range of anticancer drugs, diminishing their intracellular concentrations and therapeutic efficacy. In the ongoing search for potent and specific P-gp inhibitors, a novel seco-DSP/DCK derivative, identified as P-gp inhibitor 13 (also referred to as compound 27f) , has emerged as a promising candidate for reversing paclitaxel resistance in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this potent P-gp inhibitor.
Discovery and Rationale
This compound was developed as part of a study focused on the design and synthesis of novel seco-DSPs (seco-3′R,4′R-disubstituted-2′,2′-dimethyldihydropyrano[2,3-f]chromone) and seco-DMDCK (seco-4-methyl-DCK) derivatives.[1] The core rationale was to identify compounds capable of sensitizing multidrug-resistant cancer cells to conventional chemotherapeutic agents like paclitaxel. Among a library of forty-nine newly synthesized compounds, this compound demonstrated exceptional activity in reversing paclitaxel resistance in the A2780/T human ovarian cancer cell line, a model known for its high levels of P-gp expression.[1]
Synthesis of this compound (Compound 27f)
The synthesis of this compound is a multi-step process rooted in the structural modification of coumarin-based scaffolds. While the full detailed synthesis protocol is outlined in the primary literature, a general overview of the synthetic strategy is presented below. The synthesis of related seco-DCK analogues involves key steps such as alkylation of hydroxycoumarin derivatives, followed by dihydroxylation and subsequent esterification to introduce desired functionalities.[2]
General Synthetic Workflow:
Caption: Generalized synthetic workflow for seco-DSP/DCK derivatives.
Biological Activity and Mechanism of Action
This compound exhibits potent biological activity in overcoming P-gp-mediated paclitaxel resistance. Its primary mechanism of action involves the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound (compound 27f) and the reference compound verapamil.
| Compound | Cell Line | IC50 of Paclitaxel (µM) | Reversal Fold | Reference |
| Paclitaxel alone | A2780/T | >10 | - | [1] |
| This compound (10 µM) + Paclitaxel | A2780/T | 0.010 | >425 | [1] |
| Verapamil (10 µM) + Paclitaxel | A2780/T | - | - | [1] |
Table 1: In vitro chemo-sensitization of this compound in paclitaxel-resistant A2780/T cells.
| Compound | Assay | Effect | Reference |
| This compound | Rhodamine 123 Accumulation | Increased intracellular accumulation | [1] |
| This compound | Paclitaxel Accumulation | Increased intracellular accumulation | [1] |
| This compound | hERG Potassium Channel | IC50 > 40 µM (low cardiac toxicity potential) | [1] |
Table 2: Mechanistic and safety profile of this compound.
Experimental Protocols
Cell Culture: The human ovarian adenocarcinoma cell line A2780 and its paclitaxel-resistant subline A2780/T were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. The A2780/T cell line was maintained in a medium containing paclitaxel to retain its resistant phenotype.
Cytotoxicity Assay (MTT Assay): Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with varying concentrations of paclitaxel in the presence or absence of this compound or verapamil for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were calculated from the dose-response curves.
Rhodamine 123 and Paclitaxel Accumulation Assay: A2780/T cells were seeded in multi-well plates and pre-incubated with this compound or verapamil for a defined time. Subsequently, the fluorescent substrate Rhodamine 123 or radiolabeled paclitaxel was added to the wells and incubated. After the incubation period, the cells were washed with ice-cold PBS to remove the extracellular substrate. The cells were then lysed, and the intracellular fluorescence or radioactivity was measured using a fluorometer or a scintillation counter, respectively.
P-gp ATPase Activity Assay: The effect of this compound on the ATPase activity of P-gp was determined using a commercially available P-gp ATPase assay kit. The assay measures the amount of inorganic phosphate (Pi) generated from ATP hydrolysis by P-gp in the presence and absence of the test compound. The difference in Pi levels indicates the effect of the compound on P-gp's ATPase activity.
Signaling Pathway and Mechanism of P-gp Inhibition
This compound acts as a reversal agent by directly interacting with the P-gp transporter. The proposed mechanism involves the inhibition of the efflux function of P-gp, which is an ATP-dependent process.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Conclusion
This compound (compound 27f) represents a significant advancement in the development of potent and effective agents to combat multidrug resistance in cancer. Its remarkable ability to reverse paclitaxel resistance in P-gp overexpressing ovarian cancer cells, coupled with a favorable preliminary safety profile, positions it as a strong candidate for further preclinical and clinical investigation. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this promising class of MDR reversal agents.
References
- 1. Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-AIDS Agents 82: Synthesis of Seco-(3′R,4′R)-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) Derivatives as Novel Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
P-gp Inhibitor 13: A Technical Guide to Target Specificity and Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of P-gp inhibitor 13, a potent modulator of P-glycoprotein (P-gp, ABCB1) activity. This document details the inhibitor's target specificity, binding site interactions, and the experimental methodologies used for its characterization, based on available scientific literature.
Introduction
P-glycoprotein (P-gp) is a key member of the ATP-binding cassette (ABC) transporter superfamily, which plays a critical role in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. This compound, also identified as compound 27f, has emerged as a promising agent for reversing P-gp-mediated drug resistance. This guide synthesizes the current knowledge on this inhibitor.
Target Specificity and Potency
This compound exhibits high specificity and potency in inhibiting the function of human P-glycoprotein. Its primary activity lies in its ability to sensitize multidrug-resistant cancer cells to conventional chemotherapeutic drugs.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's activity.
| Parameter | Cell Line | Value | Reference |
| Chemo-sensitization IC50 | A2780/T (paclitaxel-resistant) | 0.010 µM | [1][2] |
| MDR Reversal Ratio | A2780/T | >425-fold | [3][4] |
| hERG Potassium Channel Inhibition IC50 | Not specified | >40 µM | [3][4][5] |
Note: The high IC50 value for hERG inhibition suggests a low risk of cardiac toxicity, a common concern with P-gp inhibitors.[3][4][5]
Mechanism of Action
This compound functions by directly inhibiting the efflux pump activity of P-glycoprotein. This inhibition leads to the intracellular accumulation of P-gp substrates, such as the chemotherapeutic agent paclitaxel and the fluorescent dye Rhodamine 123.[1][2][5] The mechanism is believed to involve competitive binding at the drug-binding site of P-gp, thereby preventing the transport of other substrates.
Signaling and Interaction Pathway
The following diagram illustrates the proposed mechanism of action of this compound in a multidrug-resistant cancer cell.
Caption: Mechanism of action of this compound in overcoming multidrug resistance.
Binding Site Interaction
While the precise crystallographic binding site of this compound on P-glycoprotein has not been published, molecular docking studies from the primary literature on related compounds provide valuable insights. These studies suggest that the inhibitor likely binds within the large, polyspecific drug-binding pocket of P-gp located in the transmembrane domains.
For a related series of isatin derivatives, docking studies revealed interactions with several key amino acid residues within the P-gp binding pocket, including Met769, Leu820, Leu764, Ala719, Lys721, Thr766, Thr830, and Gly722.[6] A significant hydrogen bond was observed between the isatin carbonyl group and the NH group of Met793.[6] It is plausible that this compound engages in similar interactions.
Experimental Protocols
The characterization of this compound involved several key in vitro assays to determine its efficacy and mechanism of action.
Chemosensitization Assay (MDR Reversal)
This assay evaluates the ability of the inhibitor to restore the sensitivity of resistant cancer cells to a chemotherapeutic agent.
-
Cell Line: Paclitaxel-resistant human ovarian adenocarcinoma cells (A2780/T).
-
Methodology:
-
A2780/T cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of paclitaxel in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM).[1][2]
-
Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or SRB assay.
-
The IC50 values for paclitaxel are determined for both conditions.
-
The reversal fold (RF) is calculated as the ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in the presence of the inhibitor.
-
Substrate Accumulation Assay
This assay measures the inhibitor's effect on the intracellular concentration of a known P-gp substrate.
-
Substrates: Paclitaxel and Rhodamine 123.
-
Methodology:
-
Resistant cells (e.g., A2780/T) are incubated with the P-gp substrate (paclitaxel or Rhodamine 123) in the presence or absence of this compound.
-
After incubation, cells are washed to remove the extracellular substrate.
-
The intracellular concentration of the substrate is quantified. For Rhodamine 123, this is typically done using flow cytometry to measure intracellular fluorescence. For paclitaxel, methods like HPLC-MS/MS are employed.
-
An increase in intracellular substrate concentration in the presence of the inhibitor indicates P-gp inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for characterizing a P-gp inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Technical Guide to P-gp Inhibitor 13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of P-gp inhibitor 13, a potent agent for reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to P-gp Mediated Multidrug Resistance
Multidrug resistance is a primary obstacle in the successful chemotherapeutic treatment of cancer.[1][2][3][4][5][6] A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][2][3][7] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse anticancer drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[2][3][6][8] The development of P-gp inhibitors aims to block this efflux activity, restoring the sensitivity of resistant cancer cells to chemotherapy.[3][4][5][6][9][10]
This compound: A Profile
This compound, also identified as compound 27f, is a novel and potent inhibitor of P-glycoprotein.[11][12] It has demonstrated significant efficacy in reversing P-gp-mediated paclitaxel resistance in preclinical studies.[11][12]
Chemical Properties:
| Property | Value |
| CAS Number | 3041121-57-4 |
| Molecular Formula | C32H34O8 |
| Molecular Weight | 546.61 g/mol |
Mechanism of Action
This compound functions by directly inhibiting the efflux activity of P-glycoprotein.[11][12] This inhibition leads to an increased intracellular accumulation of P-gp substrate drugs, such as paclitaxel and the fluorescent probe Rhodamine 123, within resistant cancer cells.[11][12] By blocking the pump, this compound effectively restores the cytotoxic concentration of chemotherapeutic agents at their site of action.[11][12] The general mechanism of P-gp inhibition can involve competitive or non-competitive binding to the transporter, interference with ATP hydrolysis, or alteration of the cell membrane lipids.[13][14][15]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Chemo-sensitization) | A2780/T | 0.010 µM | [11][12] |
Table 2: Concentration-Dependent MDR Reversal Activity
| Concentration of this compound | Cell Line | Effect | Reference |
| 2.5 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |
| 5 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |
| 10 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |
| 20 µM | A2780/T | Concentration-dependent MDR reversal | [11][12] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
Cell Viability and MDR Reversal Assay (MTT Assay)
This assay determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., A2780/T) and the parental sensitive cell line (e.g., A2780) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the P-gp inhibitor.
Drug Accumulation Assay (Rhodamine 123 Assay)
This assay measures the ability of this compound to increase the intracellular accumulation of a P-gp substrate.
Protocol:
-
Cell Seeding: Seed MDR cells (e.g., A2780/T) in 24-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.
-
Rhodamine 123 Addition: Add the P-gp substrate Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis: Normalize the fluorescence intensity to the total protein concentration of each sample. Compare the fluorescence in inhibitor-treated cells to that in untreated control cells.
P-gp ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its pumping function.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp overexpressing cells.
-
Assay Reaction: In a 96-well plate, mix the membrane vesicles with the test compound (this compound) at various concentrations in an assay buffer containing a P-gp substrate (e.g., verapamil) to stimulate ATPase activity.
-
ATP Addition: Initiate the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of the P-gp-mediated ATPase activity.
Visualizations
Signaling Pathways in P-gp Mediated MDR
The expression and activity of P-glycoprotein are regulated by a complex network of signaling pathways. Activation of pathways such as PI3K/Akt and MAPK/ERK can lead to the upregulation of ABCB1/P-gp expression, contributing to the development of multidrug resistance.[1][2][16]
Caption: Signaling pathways regulating P-gp expression and its inhibition by this compound.
Experimental Workflow for Evaluating P-gp Inhibition
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel P-gp inhibitor like compound 13.
References
- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Navigating P-glycoprotein-Mediated Multidrug Resistance in Acute Myeloid Leukemia: A Technical Overview of P-gp Inhibitor 13
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed analysis of "P-gp inhibitor 13" (also known as compound 27f). It is crucial to note that while this compound is suggested for research in Acute Myeloid Leukemia (AML), to date, all published preclinical data on its efficacy and mechanism of action have been generated in paclitaxel-resistant ovarian cancer cell line models (A2780/T). As such, the experimental details and quantitative data presented herein are derived from these studies and serve as a surrogate to illustrate its potential application in AML, a field where P-glycoprotein (P-gp) mediated multidrug resistance remains a significant clinical challenge.
Introduction: The Challenge of Multidrug Resistance in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A major obstacle to successful AML treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. One of the primary mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp), which functions as an efflux pump to expel cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.
P-gp inhibitors represent a promising strategy to overcome MDR. By blocking the function of P-gp, these agents can restore the sensitivity of cancer cells to conventional chemotherapy. "this compound" is a novel small molecule that has demonstrated potent P-gp inhibitory activity in preclinical cancer models. This guide provides a comprehensive overview of the available data on this compound and outlines a theoretical framework for its potential application in advanced AML.
Quantitative Data on this compound
The following tables summarize the quantitative data for this compound, derived from studies on the paclitaxel-resistant A2780/T ovarian cancer cell line.
Table 1: In Vitro Efficacy of this compound in A2780/T Cells [1][2][3]
| Parameter | Value | Cell Line | Notes |
| IC50 (Chemosensitization) | 0.010 µM | A2780/T | Concentration of this compound required to reduce the IC50 of paclitaxel by 50%. |
| Reversal Fold | >425-fold | A2780/T | The factor by which this compound restores sensitivity to paclitaxel in resistant cells compared to sensitive cells. |
| hERG Potassium Channel IC50 | >40 µM | N/A | Indicates low potential for cardiac toxicity.[3] |
Table 2: Concentration-Dependent MDR Reversal by this compound in A2780/T Cells [1][2]
| Concentration of this compound | Effect |
| 2.5 µM | Demonstrates MDR reversal activity. |
| 5 µM | Demonstrates MDR reversal activity. |
| 10 µM | Demonstrates MDR reversal activity. |
| 20 µM | Demonstrates MDR reversal activity. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on the available literature. These protocols can be adapted for the evaluation of this inhibitor in AML cell lines and patient-derived samples.
Cell Viability and Chemosensitization Assay (MTT Assay)
-
Cell Seeding: Seed P-gp overexpressing AML cells (e.g., KG-1, MOLM-13 resistant variants) and their parental sensitive counterparts in 96-well plates at a density of 5 x 103 cells/well.
-
Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of a chemotherapeutic agent (e.g., daunorubicin, cytarabine) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.
P-gp Efflux Pump Activity Assay (Rhodamine 123 Accumulation)
-
Cell Preparation: Harvest AML cells and resuspend them in fresh culture medium at a concentration of 1 x 106 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound at various concentrations for 1 hour at 37°C. A known P-gp inhibitor like verapamil can be used as a positive control.
-
Substrate Loading: Add the P-gp substrate Rhodamine 123 to a final concentration of 1 µg/mL and incubate for another hour at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence intensity in the presence of this compound indicates inhibition of the P-gp efflux pump.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of P-gp Mediated Multidrug Resistance and Inhibition
Caption: Mechanism of P-gp in AML and the action of this compound.
Experimental Workflow for Preclinical Evaluation in AML
Caption: Preclinical evaluation workflow for P-gp inhibitors in AML models.
Logical Relationship of P-gp Inhibition and Reversal of Drug Resistance
Caption: Logical flow from P-gp overexpression to the therapeutic potential of this compound.
Conclusion and Future Directions
This compound has demonstrated significant potential as a P-gp inhibitor in preclinical models of ovarian cancer. While its direct efficacy in AML has yet to be reported, the foundational data strongly suggests its value as a research tool to investigate the reversal of MDR in this disease. Future studies should focus on validating the efficacy of this compound in a panel of AML cell lines and patient-derived xenograft models. Elucidating its precise mechanism of interaction with P-gp and its broader effects on leukemic cell signaling will be critical for its potential translation into a clinical candidate for the treatment of advanced AML.
References
P-gp Inhibitor 13: A Preliminary In Vitro Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary in vitro evaluation of P-gp inhibitor 13, a compound identified for its potential to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells. The data presented here is compiled from available public information and is intended to provide a foundational understanding of the compound's activity.
Core Findings
This compound, also known as compound 27f, has demonstrated significant potential as a chemosensitizing agent in paclitaxel-resistant ovarian cancer cell lines. In vitro studies have shown its ability to reverse MDR at nanomolar concentrations, primarily by inhibiting the efflux function of P-glycoprotein (P-gp), a key transporter associated with drug resistance.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the paclitaxel-resistant A2780/T human ovarian cancer cell line.
| Parameter | Cell Line | Value | Description |
| Chemosensitization IC50 | A2780/T | 0.010 µM | The half-maximal inhibitory concentration for reversing paclitaxel resistance. |
| MDR Reversal Activity | A2780/T | 2.5 µM, 5 µM, 10 µM, 20 µM | Concentrations at which the compound demonstrates concentration-dependent multidrug resistance reversal activities. |
| Substrate Accumulation | Not Specified | Increased | This compound was observed to increase the intracellular accumulation of the P-gp substrates paclitaxel and Rhodamine 123. |
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are not publicly available in their entirety. The following are representative protocols for the key assays mentioned in the available literature. These are intended to provide a general understanding of the methodologies likely employed.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the ability of this compound to sensitize paclitaxel-resistant cells to the cytotoxic effects of paclitaxel.
-
Cell Plating: A2780/T cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of paclitaxel, both in the presence and absence of a fixed, non-toxic concentration of this compound. Control wells receive the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values (the concentration of paclitaxel that inhibits cell growth by 50%) are determined from the dose-response curves. The reversal fold is calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of this compound.
Rhodamine 123 Accumulation Assay
This assay directly measures the ability of this compound to block the efflux of a known fluorescent P-gp substrate, Rhodamine 123.
-
Cell Plating: A2780/T cells are seeded in a suitable format (e.g., 96-well black-walled plates) and allowed to adhere.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period (e.g., 30-60 minutes).
-
Substrate Addition: Rhodamine 123 is added to each well at a final concentration and incubated for a further period (e.g., 60-90 minutes).
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Lysis and Fluorescence Measurement: The cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 529 nm emission).
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound compared to the control is indicative of P-gp inhibition.
Paclitaxel Accumulation Assay
This assay quantifies the effect of this compound on the intracellular concentration of paclitaxel.
-
Cell Plating: A2780/T cells are grown to confluence in culture plates.
-
Compound Treatment: Cells are treated with paclitaxel at a specific concentration, with or without this compound, for a defined time period.
-
Cell Harvesting and Lysis: After incubation, the cells are washed with ice-cold PBS, harvested, and lysed.
-
Sample Preparation: The cell lysates are processed to extract the intracellular paclitaxel. This may involve protein precipitation and solvent extraction.
-
Quantification by LC-MS/MS: The concentration of paclitaxel in the processed samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The intracellular paclitaxel concentration is normalized to the total protein content of the cell lysate. A significant increase in paclitaxel concentration in cells co-treated with this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Mechanism of P-gp Inhibition and Substrate Accumulation
Caption: Mechanism of P-gp Inhibition by Inhibitor 13.
Experimental Workflow for P-gp Inhibitor Evaluation
Caption: In Vitro Evaluation Workflow for P-gp Inhibitors.
Signaling Pathway of P-gp Mediated Drug Efflux
Caption: ATP-Dependent Drug Efflux by P-glycoprotein.
P-gp Inhibitor 13: A Technical Guide to IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the determination of the 50% inhibitory concentration (IC50) of P-gp inhibitor 13 in cancer cell lines. This document outlines the quantitative data available for this specific inhibitor, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
This compound, also identified as compound 27f, has demonstrated significant potential in reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells. Its efficacy is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of P-gp by 50%. The primary reported activity of this compound is its ability to chemosensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.
Below is a summary of the available IC50 data for this compound.
| Cancer Cell Line | Chemotherapeutic Agent | IC50 of this compound (µM) | Reference |
| A2780/T | Paclitaxel | 0.010 | [1] |
This table will be updated as more data becomes available.
Experimental Protocols
The determination of the IC50 value of a P-gp inhibitor involves a series of well-established in vitro assays. These protocols are designed to assess the inhibitor's ability to counteract the efflux pump activity of P-gp, thereby increasing the intracellular concentration and cytotoxic effect of chemotherapeutic drugs.
Cell Culture
-
Cell Lines: The human ovarian adenocarcinoma cell line A2780 and its paclitaxel-resistant derivative, A2780/T, which overexpresses P-gp, are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cultures are maintained in a humidified atmosphere of 5% CO2 at 37°C. For the A2780/T cell line, a low concentration of paclitaxel may be maintained in the culture medium to ensure the continued expression of P-gp.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which this compound can sensitize resistant cells to a chemotherapeutic agent.
-
Procedure:
-
Seed the A2780 and A2780/T cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight.
-
The following day, treat the cells with varying concentrations of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The IC50 values for the chemotherapeutic agent are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism). The reversal fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.
Rhodamine 123 Accumulation Assay
This assay directly measures the ability of this compound to block the efflux of a fluorescent P-gp substrate, Rhodamine 123.
-
Procedure:
-
Seed A2780/T cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 1-2 hours at 37°C in the dark.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.
-
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound, compared to the control (no inhibitor), indicates inhibition of P-gp-mediated efflux. The IC50 value is the concentration of the inhibitor that results in a 50% increase in Rhodamine 123 accumulation.
P-gp ATPase Activity Assay
This biochemical assay measures the effect of this compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Procedure:
-
Use membrane vesicles prepared from cells overexpressing P-gp.
-
Incubate the membrane vesicles with varying concentrations of this compound in the presence of a P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
Initiate the reaction by adding Mg-ATP.
-
After a defined incubation period, measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis: The IC50 value is the concentration of this compound that reduces the substrate-stimulated P-gp ATPase activity by 50%.
Visualizations
The following diagrams illustrate the key processes involved in P-gp-mediated drug resistance and the experimental workflow for determining the IC50 of a P-gp inhibitor.
Caption: P-gp mediated drug efflux and inhibition.
Caption: Experimental workflow for IC50 determination.
References
The Impact of P-gp Inhibitor 13 on Rhodamine 123 Accumulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the effects of a novel P-glycoprotein (P-gp) inhibitor, designated as inhibitor 13 (also referred to as compound 27f), on the intracellular accumulation of the fluorescent substrate Rhodamine 123. P-gp, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents. Consequently, the development of potent P-gp inhibitors is a critical strategy to overcome MDR. This document summarizes the available data on P-gp inhibitor 13, details relevant experimental protocols, and provides visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary
The inhibitory effect of this compound on P-gp-mediated efflux is quantified by its ability to increase the intracellular accumulation of P-gp substrates like Rhodamine 123. Research has demonstrated that this compound is effective in this regard.[1]
The following table summarizes the key quantitative findings related to the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| Chemosensitization IC₅₀ | A2780/T | 0.010 µM | [1] |
| MDR Reversal Activity | A2780/T | Concentration-dependent | [1] |
Note: The available literature indicates that this compound effectively increases the accumulation of Rhodamine 123 in a concentration-dependent manner in P-gp overexpressing A2780/T cells. However, specific quantitative data on the fold-increase or fluorescence intensity of Rhodamine 123 accumulation at various concentrations of this compound is not publicly available at this time. The primary research article containing this data, "Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells" by Wang W, et al. (Eur J Med Chem. 2023;250:115218), would need to be consulted for these specific values.
Experimental Protocols
The evaluation of P-gp inhibition by this compound involves a standardized Rhodamine 123 accumulation assay. The general protocol for such an assay is outlined below. It is important to note that specific parameters may have been optimized in the primary study on this compound.
Rhodamine 123 Accumulation Assay
Objective: To quantify the inhibitory effect of a compound on P-gp-mediated efflux by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cell line (e.g., A2780/T)
-
Parental cell line with low P-gp expression (e.g., A2780)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Rhodamine 123 stock solution (in DMSO)
-
This compound (compound 27f) stock solution (in DMSO)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Multi-well plates (e.g., 96-well black, clear bottom plates for fluorescence reading)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into multi-well plates at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Compound Incubation:
-
Prepare serial dilutions of this compound and the positive control (e.g., Verapamil) in a serum-free or low-serum medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the medium containing the different concentrations of the inhibitors to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the cells with the inhibitors for a specified period (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
-
Rhodamine 123 Loading:
-
Prepare a working solution of Rhodamine 123 in the same medium used for inhibitor incubation.
-
Without removing the inhibitor-containing medium, add the Rhodamine 123 working solution to all wells to a final concentration (e.g., 5 µM).
-
Incubate the cells for a further period (e.g., 60-90 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the medium containing the inhibitors and Rhodamine 123.
-
Wash the cells multiple times with ice-cold PBS to remove extracellular Rhodamine 123 and stop the efflux process.
-
-
Fluorescence Measurement:
-
Microplate Reader: Add a lysis buffer to each well and measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for Rhodamine 123 (typically around 485 nm excitation and 529 nm emission).
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the intracellular fluorescence of individual cells using a flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated cells to the vehicle control.
-
Calculate the fold increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the control.
-
Plot the concentration of the inhibitor against the fluorescence intensity to determine the EC₅₀ (the concentration of inhibitor that causes a 50% increase in Rhodamine 123 accumulation).
-
Visualizations
Signaling and Experimental Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of P-gp-mediated drug efflux and the experimental workflow for its inhibition.
References
Methodological & Application
Application Notes and Protocols for P-gp Inhibitor 13 in A2780/T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp functions as an efflux pump, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. The A2780/T human ovarian cancer cell line is a paclitaxel-resistant model that overexpresses P-gp, making it an invaluable tool for studying MDR and evaluating potential P-gp inhibitors.
P-gp inhibitor 13 (also referred to as compound 27f) is a potent P-gp inhibitor that has demonstrated significant efficacy in reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells. This document provides detailed protocols for the experimental use of this compound with A2780/T cells, including cell culture, cytotoxicity assays, and functional assessment of P-gp inhibition. The provided methodologies are based on established protocols for A2780/T cells and P-gp inhibitor studies.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound in A2780/T cells.
Table 1: In Vitro Activity of this compound in A2780/T Cells
| Parameter | Value | Reference |
| IC50 for Chemo-sensitization | 0.010 µM | |
| Reversal Fold | >425 | [1] |
| Effective Concentrations for MDR Reversal | 2.5 µM, 5 µM, 10 µM, 20 µM |
Experimental Protocols
A2780/T Cell Culture
Materials:
-
A2780/T human ovarian cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Paclitaxel (for maintaining resistance)
-
Cell culture flasks (T-75)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A2780/T cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10 mL of complete growth medium.
-
Cell Maintenance: Culture cells in a T-75 flask in a CO2 incubator at 37°C with 5% CO2. To maintain the drug-resistant phenotype, supplement the culture medium with an appropriate concentration of paclitaxel (e.g., 100-200 ng/mL). Note: The specific concentration should be optimized for the cell line stock.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Cell Seeding for Experiments: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter). Seed cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays) at the desired density.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the ability of this compound to sensitize A2780/T cells to paclitaxel.
Materials:
-
A2780/T cells
-
Complete growth medium
-
This compound
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate reader
Protocol:
-
Cell Seeding: Seed A2780/T cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of paclitaxel in complete growth medium.
-
Prepare solutions of this compound at various concentrations (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) in complete growth medium.
-
Treat the cells with:
-
Paclitaxel alone.
-
This compound alone.
-
A combination of paclitaxel and this compound.
-
Vehicle control (medium with DMSO, if used for drug dissolution).
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for paclitaxel alone and in combination with this compound. The reversal fold (RF) can be calculated using the formula: RF = IC50 of paclitaxel alone / IC50 of paclitaxel in the presence of the inhibitor.
Rhodamine 123 Accumulation Assay
This assay measures the functional activity of P-gp by quantifying the intracellular accumulation of the P-gp substrate, Rhodamine 123. Inhibition of P-gp will lead to increased intracellular fluorescence.
Materials:
-
A2780/T cells
-
Complete growth medium
-
This compound
-
Rhodamine 123
-
Verapamil (positive control for P-gp inhibition)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest A2780/T cells and resuspend them in complete growth medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add this compound at the desired concentrations (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM). Include a positive control (e.g., 50-100 µM Verapamil) and a negative control (vehicle). Incubate for 30-60 minutes at 37°C.
-
Rhodamine 123 Staining: Add Rhodamine 123 to each tube to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Centrifuge at 300 x g for 5 minutes between washes.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of ice-cold PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525/530 nm.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. An increase in MFI in the presence of this compound compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
P-gp Mechanism of Action and Inhibition
Caption: P-gp mediated drug efflux and its inhibition.
Disclaimer: The detailed experimental protocols provided are representative and based on established methodologies for A2780/T cells. For precise parameters used in the initial characterization of this compound, consultation of the primary research article by Wang et al. (Eur J Med Chem. 2023;250:115218) is recommended. The full text of this article was not accessible at the time of generating this document.
References
"P-gp inhibitor 13" solubility and stability for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical transmembrane protein that functions as a broad-spectrum efflux pump.[] It plays a significant role in limiting the intracellular concentration of a wide variety of xenobiotics, including many therapeutic drugs, thereby contributing to multidrug resistance (MDR) in cancer and affecting drug absorption, distribution, metabolism, and excretion (ADME).[][2][3] The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of various chemotherapeutic agents.[3]
These application notes provide detailed protocols for assessing the aqueous solubility and stability of "P-gp Inhibitor 13," a representative third-generation P-gp inhibitor. Accurate characterization of these physicochemical properties is essential for the design and interpretation of in vitro assays and for guiding further drug development efforts. Third-generation P-gp inhibitors are known for their high potency and specificity with lower toxicity compared to earlier generations.[4]
Physicochemical Properties and Data Presentation
The solubility and stability of this compound are critical parameters for its use in in vitro assays. The following tables summarize the quantitative data for these properties under various experimental conditions.
Table 1: Aqueous Solubility of this compound
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 25.3 | Kinetic |
| Hank's Balanced Salt Solution (HBSS) | 7.4 | 37 | 28.1 | Kinetic |
| RPMI-1640 + 10% FBS | 7.4 | 37 | > 100 | Kinetic |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 20,000 | N/A |
Note: A common goal for the solubility of drug discovery compounds is >60 µg/mL.[5][6]
Table 2: In Vitro Stability of this compound in PBS (pH 7.4) at 37°C
| Incubation Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 97.2 |
| 4 | 95.8 |
| 8 | 93.1 |
| 24 | 88.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol describes a high-throughput method to determine the kinetic solubility of this compound in aqueous buffers.[5][6]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (non-binding surface recommended)
-
Plate shaker
-
Plate reader (for UV absorbance or nephelometry) or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve a final DMSO concentration of ≤ 1%. The final concentration of the inhibitor should typically range from 0.1 to 200 µM.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with constant shaking. This allows the system to reach a state of kinetic equilibrium.
-
Analysis:
-
Nephelometry: Measure the light scattering of the solutions in the microtiter plate. An increase in light scattering indicates precipitation.[5]
-
Direct UV/HPLC-UV: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a UV plate reader or by HPLC-UV analysis.[5]
-
-
Data Interpretation: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Protocol 2: In Vitro Stability Assay
This protocol assesses the chemical stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Incubator (37°C)
-
HPLC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a solution of this compound in PBS (pH 7.4) at a final concentration of 1 µM. Ensure the initial DMSO concentration is below 0.5%.
-
Incubation: Incubate the solution at 37°C.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. This will precipitate proteins and stop degradation.
-
Sample Preparation: Centrifuge the samples to pellet any precipitates. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of the remaining compound against time. The stability can be reported as the percentage remaining at the final time point or as a calculated half-life (t½).
Visualizations
P-gp Efflux Mechanism and Inhibition
Caption: Mechanism of P-gp drug efflux and its inhibition.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Experimental Workflow: In Vitro Stability Assay
Caption: Workflow for the in vitro stability assay.
References
- 2. Marine Natural Products with P-Glycoprotein Inhibitor Properties [mdpi.com]
- 3. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reversing Paclitaxel Resistance with P-glycoprotein Inhibitors
Topic: Optimal Concentration of P-gp Inhibitors for Reversing Paclitaxel Resistance
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "P-gp inhibitor 13" does not correspond to a specific, publicly identified compound in the scientific literature. Therefore, this document provides data and protocols for well-characterized P-glycoprotein (P-gp) inhibitors that have been demonstrated to reverse paclitaxel resistance, serving as a representative guide.
Introduction
Paclitaxel is a potent chemotherapeutic agent used in the treatment of various cancers. However, its efficacy is often limited by the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports paclitaxel and other cytotoxic drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][2]
P-gp inhibitors, also known as MDR modulators, can restore the sensitivity of resistant cancer cells to chemotherapeutic agents by blocking the drug efflux function of P-gp.[1] Determining the optimal concentration of a P-gp inhibitor is critical to effectively reverse resistance without inducing off-target toxicity. This document outlines the optimal concentrations and experimental protocols for selected P-gp inhibitors in the context of reversing paclitaxel resistance.
Mechanism of Action: P-gp-Mediated Paclitaxel Efflux and Its Inhibition
P-glycoprotein, encoded by the ABCB1 (or MDR1) gene, is an ATP-dependent efflux pump.[3][4] In paclitaxel-resistant cancer cells, P-gp recognizes paclitaxel as a substrate and utilizes the energy from ATP hydrolysis to expel it from the cell's interior. This process maintains a low intracellular drug concentration, rendering the cancer cell resistant to paclitaxel's cytotoxic effects. P-gp inhibitors function by directly interacting with the pump, thereby blocking drug binding or transport.[1] This leads to increased intracellular accumulation of paclitaxel, restoring its ability to induce cancer cell death.
Figure 1: P-gp mediated paclitaxel efflux and inhibition.
Quantitative Data: Optimal Concentrations of P-gp Inhibitors
The optimal concentration of a P-gp inhibitor for reversing paclitaxel resistance is typically determined by in vitro assays that measure the potentiation of paclitaxel's cytotoxicity in P-gp-overexpressing cancer cell lines. The following tables summarize key data for representative P-gp inhibitors.
| P-gp Inhibitor | Cell Line | Paclitaxel IC50 without Inhibitor | Paclitaxel IC50 with Inhibitor | Inhibitor Concentration | Fold Reversal | Reference |
| Q2 | MCF-7/DX1 | ~3000 nM | ~1 nM | 2 µM | ~3000 | [5] |
| Manidipine | A549/T | > 10 µM | Not specified | 0.6 µM | 6.43 | [6] |
| 1.8 µM | 59.27 | [6] | ||||
| 5.4 µM | 449.47 | [6] | ||||
| HCT-8/T | > 10 µM | Not specified | 0.6 µM | 10.44 | [6] | |
| 1.8 µM | 65.24 | [6] | ||||
| 5.4 µM | 1328.91 | [6] | ||||
| Piperine | MDCK-MDR1 | Not specified | Not specified | 10-20 µg/mL | Up to 16.3 | [4] |
| 4T1 | Not specified | Not specified | 10-20 µg/mL | Up to 16.3 | [4] |
| P-gp Inhibitor | Cell Lines | Effective Concentration for Full Resistance Reversal | Reference |
| XR9576 (Tariquidar) | Murine and Human P-gp expressing cell lines | 25–80 nM | [7] |
| XR9051 | H69/LX4, 2780AD, EMT6/AR1.0, MC26, P388/DX | 0.3-0.5 µM | [8] |
Experimental Protocols
A systematic approach is required to determine the optimal concentration of a novel P-gp inhibitor for reversing paclitaxel resistance. This involves a series of in vitro experiments to assess cytotoxicity, drug accumulation, and direct interaction with the P-gp transporter.
Figure 2: Experimental workflow for evaluating a P-gp inhibitor.
Protocol 1: Determination of Intrinsic Cytotoxicity
Objective: To determine the concentration range at which the P-gp inhibitor itself is not toxic to the cells, ensuring that any observed enhancement of paclitaxel's effect is due to P-gp inhibition and not additive cytotoxicity.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/ADR, NCI/ADR-RES) and its parental sensitive cell line (e.g., MCF-7).
-
Complete cell culture medium.
-
P-gp inhibitor stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB) assay reagents.
-
96-well plates.
Procedure (MTT Assay):
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the P-gp inhibitor in complete medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours (or a duration equivalent to the planned reversal experiment).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the highest concentration of the inhibitor that does not significantly reduce cell viability (e.g., >90% viability).
Protocol 2: Paclitaxel Resistance Reversal Assay
Objective: To determine the optimal concentration of the P-gp inhibitor for sensitizing resistant cells to paclitaxel.
Materials:
-
P-gp-overexpressing and parental cell lines.
-
Paclitaxel stock solution.
-
P-gp inhibitor at its predetermined non-toxic concentrations.
-
MTT or SRB assay reagents.
-
96-well plates.
Procedure:
-
Seed both resistant and parental cells in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of paclitaxel.
-
Treat the cells with the paclitaxel dilutions in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor.
-
Incubate for 72 hours.
-
Perform an MTT or SRB assay as described in Protocol 1.
-
Calculate the IC50 (concentration of paclitaxel that inhibits cell growth by 50%) for each condition.
-
The "reversal fold" can be calculated as: (IC50 of paclitaxel alone in resistant cells) / (IC50 of paclitaxel with inhibitor in resistant cells).
Protocol 3: P-gp Substrate Accumulation/Efflux Assay
Objective: To confirm that the P-gp inhibitor increases the intracellular accumulation of a known P-gp substrate by blocking its efflux.
Materials:
-
P-gp-overexpressing and parental cell lines.
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM, Flutax-2).
-
P-gp inhibitor at its optimal concentration determined from Protocol 2.
-
Flow cytometer or fluorescence microscope.
Procedure (Rhodamine 123 Accumulation):
-
Harvest cells and resuspend them in culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Pre-incubate the cells with the P-gp inhibitor (or vehicle control) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 to the cell suspension at a final concentration of ~1 µM.
-
Incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh PBS.
-
Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the inhibitor-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Conclusion
The optimal concentration of a P-gp inhibitor for reversing paclitaxel resistance is a critical parameter that must be empirically determined for each inhibitor and cell line. A systematic approach involving cytotoxicity, resistance reversal, and functional P-gp assays is essential. For potent, third-generation inhibitors like XR9576 (Tariquidar), full reversal can be achieved at nanomolar concentrations (25-80 nM), while other compounds may require low micromolar concentrations.[7] The protocols provided herein offer a framework for researchers to effectively evaluate and optimize the use of P-gp inhibitors in overcoming paclitaxel resistance in cancer cells.
References
- 1. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sesquiterpene Lactones Attenuate Paclitaxel Resistance Via Inhibiting MALAT1/STAT3/ FUT4 Axis and P-Glycoprotein Transporters in Lung Cancer Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of a P-gp Inhibitor with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel is a potent chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its efficacy, however, can be limited by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports paclitaxel out of cancer cells, leading to multidrug resistance (MDR).[2][3][4] The co-administration of a P-gp inhibitor is a promising strategy to overcome this resistance, increase the intracellular concentration of paclitaxel, and enhance its therapeutic effect.[5][6]
These application notes provide a detailed overview and experimental protocols for the co-administration of a representative P-gp inhibitor with paclitaxel. While the specific nomenclature "P-gp inhibitor 13" does not correspond to a known investigational or approved drug, this document will utilize data and protocols from studies on well-characterized P-gp inhibitors to serve as a comprehensive guide. For the purpose of these notes, we will draw upon data from studies involving HM30181A, a novel and selective P-gp inhibitor, as a prime example.[7]
Mechanism of Action: P-gp Inhibition and Paclitaxel Efficacy
Paclitaxel functions by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[1][2] This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][8]
P-gp, encoded by the ABCB1 gene, is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including paclitaxel, from the cell.[3][9][10] In cancer cells overexpressing P-gp, this efflux mechanism reduces the intracellular concentration of paclitaxel, diminishing its ability to interact with microtubules and induce cell death.
P-gp inhibitors function by blocking the efflux activity of the P-gp pump. This can occur through several mechanisms, including competitive binding to the same site as paclitaxel, non-competitive inhibition that affects ATP hydrolysis, or by downregulating the expression of the P-gp protein.[4] By inhibiting P-gp, the intracellular accumulation of paclitaxel is increased, restoring its cytotoxic effects in resistant cancer cells.
Figure 1. Signaling pathway of P-gp inhibition enhancing paclitaxel-induced apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the co-administration of P-gp inhibitors with paclitaxel.
Table 1: In Vitro Efficacy of P-gp Inhibitors with Paclitaxel
| Cell Line | P-gp Inhibitor | IC50 of Paclitaxel Alone (nM) | IC50 of Paclitaxel with P-gp Inhibitor (nM) | Reversal Fold | Reference |
| LCC6MDR | EC31 | >1000 | 37-249 (depending on vinca alkaloid) | - | [5] |
| MCF-7/DX1 | Q2 | ~3000x higher than non-resistant cells | IC50 returned to levels of non-resistant cells | ~3000 | [11] |
| MDCK-MDR1 | Piperine | - | Increased paclitaxel accumulation | - | [4] |
| K562/P-gp | EC31 | - | EC50 for reversing resistance: 37-249 nM | - | [5] |
Table 2: Pharmacokinetic Parameters of Oral Paclitaxel with HM30181A in Humans (Phase I Clinical Trial)
| Paclitaxel Dose (mg/m²) | Cmax (ng/mL) | AUClast (ng·h/mL) | Tmax (h) | T1/2 (h) |
| 60 | 66.8 ± 32.5 | 694.4 ± 344.9 | 0.8 ± 0.3 | 25.1 ± 7.9 |
| 120 | 126.4 ± 49.3 | 1438.4 ± 616.4 | 0.8 ± 0.3 | 24.3 ± 9.4 |
| 180 | 180.9 ± 110.8 | 2153.9 ± 1383.1 | 0.9 ± 0.2 | 20.9 ± 5.9 |
| 240 | 224.2 ± 117.4 | 3033.4 ± 1957.9 | 0.9 ± 0.2 | 19.9 ± 4.2 |
| 300 | 321.1 ± 132.8 | 3986.3 ± 2139.7 | 0.9 ± 0.2 | 22.8 ± 5.3 |
| 360 | 252.7 ± 110.1 | 4259.9 ± 1749.6 | 1.0 ± 0.0 | 32.1 ± 14.8 |
| 420 | 253.0 ± 129.5 | 4964.6 ± 2656.3 | 1.0 ± 0.0 | 27.5 ± 10.1 |
| Data presented as mean ± standard deviation. Data extracted from a Phase I study of oral paclitaxel with HM30181A.[7] |
Table 3: In Vivo Efficacy of P-gp Inhibitors with Paclitaxel in Animal Models
| Animal Model | P-gp Inhibitor | Paclitaxel Dose | Outcome | Reference |
| Mice with LCC6MDR xenograft | EC31 | - | Tumor growth inhibition of 27.4% to 36.1%; 6-fold increase in intratumor paclitaxel | [5] |
| Pgp knockout mice | - | 10 mg/kg | 11-fold increase in brain AUC of paclitaxel | |
| Wild-type mice | PSC833 | 10 mg/kg | 6.5-fold increase in brain paclitaxel concentration | |
| Wild-type mice | GF120918 | 10 mg/kg | 5-fold increase in brain paclitaxel concentration |
Experimental Protocols
The following are detailed methodologies for key experiments involving the co-administration of a P-gp inhibitor and paclitaxel.
In Vitro Cell Viability Assay to Determine Reversal of Paclitaxel Resistance
Objective: To assess the ability of a P-gp inhibitor to sensitize P-gp-overexpressing cancer cells to paclitaxel.
Materials:
-
P-gp-overexpressing cell line (e.g., MCF-7/DX1, LCC6MDR) and its parental sensitive cell line (e.g., MCF-7, LCC6).[5][11]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Paclitaxel stock solution.
-
P-gp inhibitor stock solution.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, CCK-8).
-
Plate reader.
Protocol:
-
Seed the P-gp-overexpressing and parental cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of paclitaxel in the cell culture medium.
-
Prepare a fixed, non-toxic concentration of the P-gp inhibitor in the cell culture medium.
-
Treat the cells with:
-
Paclitaxel alone (a range of concentrations).
-
P-gp inhibitor alone (at the fixed concentration).
-
A combination of paclitaxel and the P-gp inhibitor.
-
Vehicle control (medium with the same concentration of solvent used for the drugs).
-
-
Incubate the plates for 72 hours.[11]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 values (the concentration of paclitaxel that inhibits cell growth by 50%) for paclitaxel alone and in combination with the P-gp inhibitor using appropriate software (e.g., GraphPad Prism).
-
Calculate the resistance reversal fold by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of the P-gp inhibitor.
In Vivo Xenograft Model to Evaluate Anti-tumor Efficacy
Objective: To determine the in vivo efficacy of co-administering a P-gp inhibitor with paclitaxel in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice).
-
P-gp-overexpressing cancer cells (e.g., LCC6MDR).[5]
-
Paclitaxel for injection.
-
P-gp inhibitor for in vivo administration.
-
Calipers for tumor measurement.
-
Animal balance.
Protocol:
-
Subcutaneously inject the P-gp-overexpressing cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Vehicle control.
-
Paclitaxel alone.
-
P-gp inhibitor alone.
-
Paclitaxel in combination with the P-gp inhibitor.
-
-
Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, oral). For example, intraperitoneal administration of 30 mg/kg of EC31.[5]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measuring intratumor drug concentration).
-
Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 7. A Phase I Study of Oral Paclitaxel with a Novel P-Glycoprotein Inhibitor, HM30181A, in Patients with Advanced Solid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. P-glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro P-gp Inhibition Assay Using "P-gp Inhibitor 13"
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a key ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance.[1][2] Expressed in various barrier tissues such as the intestine, blood-brain barrier, liver, and kidney, P-gp actively extrudes a wide range of structurally diverse compounds from cells, thereby limiting their absorption and tissue penetration.[1] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and potentially increasing the toxicity of co-administered drugs.[1] Therefore, assessing the potential of new chemical entities to inhibit P-gp is a critical step in drug discovery and development, as recommended by regulatory agencies like the FDA.[3][4]
"P-gp inhibitor 13" is a potent inhibitor of P-glycoprotein. It has been shown to reverse P-glycoprotein-mediated paclitaxel resistance in A2780/T cells and can be utilized in research related to advanced acute myeloid leukemia.[5] This document provides detailed application notes and protocols for conducting in vitro P-gp inhibition assays using "this compound".
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for "this compound" and other relevant compounds for easy comparison.
Table 1: Inhibitory Potency of this compound and Other Common P-gp Inhibitors
| Inhibitor | IC50 (µM) | Cell Line / Assay System | Reference(s) |
| This compound | 0.010 | A2780/T cells | [5] |
| Verapamil | 0.9 - 159 | Various cell lines | [6][7] |
| Cyclosporin A | 0.931 | MDCK-MDR1 cells | [1] |
| Quinidine | ~5.6 | Caco-2 cells | [8] |
| Tariquidar | 0.0051 (Kd) | P-gp | [9] |
| Elacridar | 0.05 | MCF7R cells | [10] |
| Zosuquidar | ~0.02 | Various cell lines | [11] |
Table 2: Kinetic Parameters of Common P-gp Substrates
| Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Assay System | Reference(s) |
| Digoxin | 250 (Ki) | Not specified | P-gp-K vesicles | [12] |
| Paclitaxel | 0.6 (Ki) | Not specified | P-gp-K vesicles | [12] |
| Rhodamine 123 | 2.98 | Not specified | WT P-gp expressing HeLa cells | [13] |
| Calcein-AM | 0.12 | Not specified | P-gp+ K562/ADR cells | [14] |
| N-methyl-quinidine | 3.65 | 656 | P-gp-K vesicles | [9] |
| Verapamil | ~1.5 | ~70 (pmol/min/cm²) | MDR1-MDCKII cells | [11][15] |
Experimental Protocols
This section provides detailed methodologies for three common in vitro P-gp inhibition assays that can be adapted for use with "this compound".
General Preparation of "this compound" Stock Solution
Based on common laboratory practices for similar compounds, a stock solution of "this compound" can be prepared as follows. Note that solubility and stability should be confirmed for each new batch of the compound.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a suitable solvent for many organic compounds used in cell-based assays.[16]
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution of "this compound" (Molecular Weight: 546.61 g/mol ), dissolve 5.47 mg of the compound in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
-
Storage:
-
Working Solution Preparation:
-
Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer or cell culture medium immediately before use.
-
The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity.[17][18][19] A vehicle control (medium with the same final DMSO concentration) should always be included in the experiment.
-
Protocol 1: Rhodamine 123 Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells. An increase in intracellular fluorescence indicates P-gp inhibition.
Materials:
-
P-gp-overexpressing cells (e.g., A2780/T, MCF7/ADR, or MDR1-transfected MDCKII cells)
-
Parental cells (as a negative control)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with appropriate supplements)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Rhodamine 123
-
"this compound"
-
Positive control inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Cell Seeding:
-
Seed the P-gp-overexpressing and parental cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Prepare serial dilutions of "this compound" and the positive control (e.g., Verapamil) in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.
-
-
Inhibition Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Wash the cell monolayers twice with warm PBS.
-
Add the prepared dilutions of "this compound", positive control, and vehicle control (medium with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[10]
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
-
Measurement:
-
Remove the loading solution from the wells.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
Add a suitable lysis buffer to each well and incubate for 10-15 minutes to lyse the cells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[20]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer only).
-
Normalize the fluorescence of the treated cells to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Calcein-AM Efflux Assay
This high-throughput assay utilizes Calcein-AM, a non-fluorescent, lipophilic substrate of P-gp. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent and membrane-impermeable calcein. P-gp activity results in the efflux of Calcein-AM, leading to low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of fluorescent calcein.
Materials:
-
P-gp-overexpressing cells (e.g., K562/MDR, A2780/Pac-Res)
-
Parental cells
-
Cell culture medium
-
PBS
-
Calcein-AM
-
"this compound"
-
Positive control inhibitor (e.g., Verapamil)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm)
Procedure:
-
Cell Seeding:
-
Seed the cells as described in Protocol 1.
-
-
Preparation of Reagents:
-
Prepare a stock solution of Calcein-AM in anhydrous DMSO (e.g., 1 mM).[21]
-
Prepare serial dilutions of "this compound" and the positive control in the assay buffer (e.g., HBSS).
-
-
Inhibition Assay:
-
Wash the cell monolayers twice with warm assay buffer.
-
Add the prepared dilutions of "this compound", positive control, and vehicle control to the wells.
-
Pre-incubate at 37°C for 15-30 minutes.
-
Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.[22]
-
Incubate the plate at 37°C for 15-30 minutes in the dark.[23]
-
-
Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Add fresh assay buffer to each well.
-
Immediately measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm).
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value of "this compound".
-
Protocol 3: P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp substrates and inhibitors can modulate this ATPase activity. Inhibitors are typically identified by their ability to reduce the ATPase activity stimulated by a known P-gp substrate.
Materials:
-
P-gp-containing membrane vesicles (commercially available)
-
Assay buffer (e.g., Tris-HCl, MgCl2, EGTA)
-
ATP
-
P-gp substrate/activator (e.g., Verapamil)[7]
-
"this compound"
-
Sodium orthovanadate (Na3VO4, a general ATPase inhibitor)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well clear microplate
-
Plate reader for absorbance measurement
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of ATP, Verapamil, "this compound", and Na3VO4 in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Basal activity: Membrane vesicles + assay buffer
-
Stimulated activity: Membrane vesicles + Verapamil
-
Inhibition: Membrane vesicles + Verapamil + serial dilutions of "this compound"
-
Vanadate control: Membrane vesicles + Verapamil + Na3VO4
-
-
-
Reaction:
-
Pre-warm the plate and reagents to 37°C.
-
Add the membrane vesicles to the wells containing the test compounds and controls.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATPase activity is linear.
-
-
Measurement:
-
Stop the reaction by adding the phosphate detection reagent.
-
Allow color to develop according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of inorganic phosphate (Pi) released in each well.
-
The P-gp specific ATPase activity is the difference between the activity in the absence and presence of Na3VO4.
-
Calculate the percent inhibition of the Verapamil-stimulated ATPase activity by "this compound" at each concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
References
- 1. Kinetic analyses for species differences in P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyphyllin H Reverses Paclitaxel Resistance in Breast Cancer by Binding Membrane Cholesterol to Inhibit Both ABCB1 and ABCC3 [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of a zosuquidar and UIC2-bound human-mouse chimeric ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Model analysis of the concentration-dependent permeability of P-gp substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 20. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - East China Normal University [pure.ecnu.edu.cn]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: P-gp Inhibitor 13 in Combination with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. P-gp inhibitor 13 (also referred to as compound 27f) is a potent, novel small molecule inhibitor of P-gp designed to reverse P-gp-mediated drug resistance. These application notes provide a comprehensive overview of the use of this compound in combination with other chemotherapeutic agents, with a focus on paclitaxel, and include detailed protocols for key in vitro validation assays.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 3041121-57-4 |
| Molecular Formula | C₃₂H₃₄O₈ |
| Molecular Weight | 546.61 g/mol |
Mechanism of Action
This compound functions by directly inhibiting the efflux activity of P-glycoprotein. This leads to an increased intracellular accumulation of chemotherapeutic drugs that are P-gp substrates, such as paclitaxel, ultimately restoring their cytotoxic effects in resistant cancer cells. The preliminary pharmacological mechanism indicates that this compound enhances the accumulation of both paclitaxel and Rhodamine 123, a known fluorescent substrate of P-gp, in resistant cells.[1]
References
Application Notes and Protocols: P-gp Inhibitor 13 Treatment in 3D Spheroid Models of Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). P-gp functions as a broad-spectrum efflux pump, actively removing various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Three-dimensional (3D) spheroid models more accurately recapitulate the complex tumor microenvironment, including hypoxia and cell-cell interactions, compared to traditional 2D cell cultures, making them ideal for studying chemoresistance.
P-gp inhibitor 13 is a potent inhibitor of P-glycoprotein. In 2D cell culture models, it has demonstrated the ability to reverse P-gp-mediated paclitaxel resistance in A2780/T cells. This document provides detailed protocols for utilizing this compound in 3D spheroid models to investigate its potential to overcome chemoresistance. The methodologies outlined here cover spheroid generation, combination treatment with chemotherapeutics, and assays to quantify the reversal of resistance.
Signaling Pathway of P-gp Mediated Drug Efflux
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Protocols
Protocol 1: Generation of 3D Spheroids from Chemoresistant Cancer Cells
This protocol describes the generation of uniform 3D spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Chemoresistant cancer cell line (e.g., Paclitaxel-resistant A2780/T ovarian cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture chemoresistant cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 10 mL of fresh medium.
-
Count the cells and determine the viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 2.5 x 104 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (yielding 5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.
Protocol 2: Combination Treatment of Spheroids with this compound and Paclitaxel
This protocol details the treatment of established spheroids with this compound and a chemotherapeutic agent.
Materials:
-
3D spheroids in ultra-low attachment plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Complete cell culture medium
Procedure:
-
After 3-5 days of spheroid formation, prepare serial dilutions of this compound and Paclitaxel in complete culture medium. It is recommended to perform a dose-response experiment for each compound individually first to determine the appropriate concentration range.
-
For combination studies, a fixed, non-toxic concentration of this compound (e.g., 0.1 µM, 1 µM, 10 µM) can be used with varying concentrations of Paclitaxel.
-
Carefully remove 100 µL of the old medium from each well of the spheroid plate.
-
Add 100 µL of the freshly prepared drug solutions to the respective wells. Include the following controls:
-
Vehicle control (medium with DMSO, concentration not exceeding 0.1%)
-
This compound alone
-
Paclitaxel alone
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Assessment of Cell Viability using CellTiter-Glo® 3D Assay
This assay quantifies the amount of ATP, an indicator of metabolically active cells, in the 3D spheroids.
Materials:
-
Treated spheroids in 96-well plates
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.
-
Carefully transfer the entire content of each well (spheroids and medium) from the ultra-low attachment plate to a corresponding well of an opaque-walled 96-well plate.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Visualization of P-gp Inhibition using Calcein-AM Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Once inside the cell, it is cleaved by esterases to the fluorescent calcein. Active P-gp will efflux Calcein-AM, resulting in low fluorescence. Inhibition of P-gp leads to intracellular accumulation of calcein and increased fluorescence.
Materials:
-
3D spheroids
-
This compound
-
Calcein-AM (stock solution in DMSO)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Live cell imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Generate spheroids as described in Protocol 1.
-
Treat the spheroids with this compound at various concentrations for 1-2 hours. Include a vehicle control.
-
Prepare a working solution of 1 µM Calcein-AM and 5 µg/mL Hoechst 33342 in live cell imaging medium.
-
Carefully remove the medium from the spheroids and add the Calcein-AM/Hoechst solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the spheroids twice with warm PBS.
-
Add fresh live cell imaging medium.
-
Image the spheroids using a fluorescence microscope with appropriate filters for Calcein (FITC channel) and Hoechst (DAPI channel).
-
Quantify the fluorescence intensity per spheroid using image analysis software (e.g., ImageJ).
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Data Presentation
The following tables present representative data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Paclitaxel IC50 in 3D Spheroid Model
| Cell Line | Treatment | IC50 (nM) | Fold Reversal |
| A2780 (Parental) | Paclitaxel | 25 | - |
| A2780/T (Resistant) | Paclitaxel | 1500 | - |
| A2780/T (Resistant) | Paclitaxel + 1 µM P-gp-i 13 | 75 | 20 |
| A2780/T (Resistant) | Paclitaxel + 10 µM P-gp-i 13 | 30 | 50 |
Table 2: Calcein-AM Accumulation in A2780/T Spheroids
| Treatment (1 hour) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 100 | 1.0 |
| 1 µM P-gp-i 13 | 550 | 5.5 |
| 10 µM P-gp-i 13 | 1200 | 12.0 |
| 10 µM Verapamil (Control) | 1050 | 10.5 |
Conclusion
The protocols and application notes provided here offer a comprehensive framework for researchers to evaluate the efficacy of this compound in overcoming chemoresistance in advanced 3D spheroid models. The use of these more physiologically relevant models can provide valuable insights into the therapeutic potential of novel P-gp inhibitors and their ability to re-sensitize resistant tumors to conventional chemotherapy.
Measuring Intracellular Paclitaxel Concentration in the Presence of P-gp Inhibitor 13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the intracellular concentration of paclitaxel in cancer cells, specifically in the context of overcoming multidrug resistance mediated by P-glycoprotein (P-gp) using "P-gp inhibitor 13." These guidelines are intended to assist researchers in accurately quantifying the efficacy of this inhibitor in enhancing the intracellular accumulation of paclitaxel, a crucial step in the development of more effective cancer therapies.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in the development of multidrug resistance (MDR) in cancer cells.[1] P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents, including paclitaxel, out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Overexpression of P-gp is a significant challenge in cancer treatment, leading to resistance to various structurally and functionally diverse drugs.[1]
"this compound" has been identified as a potent inhibitor of P-gp, capable of reversing P-glycoprotein-mediated paclitaxel resistance. By blocking the efflux activity of P-gp, this inhibitor increases the intracellular accumulation of paclitaxel, thereby restoring its cytotoxic effects in resistant cancer cells. This application note provides a framework for quantifying this effect.
Data Presentation
The following tables summarize the expected quantitative data from experiments designed to measure the effect of "this compound" on intracellular paclitaxel concentration.
Table 1: Effect of this compound on Intracellular Paclitaxel Accumulation
| Treatment Group | Concentration of this compound (µM) | Intracellular Paclitaxel Concentration (ng/10^6 cells) | Fold Increase in Paclitaxel Accumulation |
| Paclitaxel only | 0 | Value | 1.0 |
| Paclitaxel + this compound | Value | Value | Value |
| Paclitaxel + this compound | Value | Value | Value |
| Paclitaxel + this compound | Value | Value | Value |
Table 2: IC50 Values of Paclitaxel in the Presence of this compound
| Cell Line | Treatment | Paclitaxel IC50 (nM) |
| A2780 (Parental) | Paclitaxel only | Value |
| A2780/T (Paclitaxel-Resistant) | Paclitaxel only | Value |
| A2780/T (Paclitaxel-Resistant) | Paclitaxel + this compound (Concentration) | Value |
Experimental Protocols
Cell Culture and Maintenance
Cell Line: A2780/T (Paclitaxel-Resistant Human Ovarian Adenocarcinoma Cell Line) and its parental line A2780. The A2780/T cell line is known to overexpress P-gp.[2][3][4]
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a concentration of paclitaxel appropriate to maintain resistance (e.g., 250 nM). Parental A2780 cells are cultured in the same medium without paclitaxel.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Intracellular Paclitaxel Accumulation Assay
This protocol outlines the steps to measure the intracellular concentration of paclitaxel in A2780/T cells treated with "this compound".
Materials:
-
A2780/T cells
-
Paclitaxel
-
This compound
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
Microcentrifuge tubes
-
Reagents for cell lysis (e.g., RIPA buffer)
-
Reagents and equipment for HPLC-MS/MS analysis
Procedure:
-
Cell Seeding: Seed A2780/T cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of "this compound" in fresh culture medium for 1-2 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
After the pre-incubation period, add paclitaxel to each well at a final concentration (e.g., 10 µM) and incubate for a defined period (e.g., 1-2 hours).
-
-
Cell Harvesting and Washing:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Counting and Lysis:
-
Resuspend the cell pellet in a known volume of PBS and count the cells using a hemocytometer or an automated cell counter.
-
Centrifuge the remaining cell suspension and discard the supernatant.
-
Lyse the cell pellet using a suitable lysis buffer (e.g., freeze-thaw cycles in methanol/water or addition of RIPA buffer).[5][6]
-
-
Sample Preparation for HPLC-MS/MS:
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the cell lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the extracted paclitaxel.
-
For increased sensitivity and removal of interfering substances, a solid-phase extraction (SPE) step can be performed.[5][7][8]
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.[5][7]
-
-
HPLC-MS/MS Analysis:
-
Quantify the paclitaxel concentration in the prepared samples using a validated HPLC-MS/MS method.[7][8][9][10]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for paclitaxel (e.g., m/z 854.4 → 286.2).[7]
-
-
-
Data Analysis:
-
Calculate the intracellular paclitaxel concentration and normalize it to the cell number (e.g., ng/10^6 cells).
-
Determine the fold increase in paclitaxel accumulation in the presence of "this compound" compared to the control group (paclitaxel only).
-
Visualizations
Signaling Pathway of P-gp Mediated Paclitaxel Efflux and Inhibition
Caption: P-gp mediated paclitaxel efflux and its inhibition.
Experimental Workflow for Measuring Intracellular Paclitaxel
Caption: Workflow for intracellular paclitaxel measurement.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2780 human ovarian cancer cells with acquired paclitaxel resistance display cancer stem cell properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"P-gp inhibitor 13" off-target effects in cancer cells
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using P-gp Inhibitor 13 in cancer cell experiments. Our goal is to help you identify and understand potential off-target effects to ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to be a potent and specific inhibitor of P-glycoprotein (P-gp, also known as ABCB1). Its primary on-target effect is to block the efflux of chemotherapeutic agents from cancer cells that overexpress P-gp, thereby increasing the intracellular concentration of these drugs and restoring their cytotoxic efficacy.[1][2] The inhibition can occur through several mechanisms, such as competitive or non-competitive binding to the drug-binding site, interference with ATP hydrolysis, or alteration of the cell membrane lipids.[3][4][5]
Q2: I'm observing cytotoxicity in my P-gp negative (parental) cell line with this compound alone. Is this expected?
While this compound is optimized for P-gp, it may exhibit off-target effects, especially at higher concentrations.[6] This intrinsic cytotoxicity in P-gp non-expressing cells is a known phenomenon for some small molecule inhibitors and suggests interaction with other cellular targets essential for cell survival.[7] It is crucial to determine the IC50 of this compound alone in your specific parental cell line to establish a non-toxic working concentration for your combination studies.
Q3: My results show that this compound is affecting signaling pathways unrelated to drug efflux (e.g., apoptosis, cell cycle). Why is this happening?
This is a strong indication of an off-target effect. Small molecule inhibitors can interact with proteins other than their intended target.[6] For instance, some P-gp inhibitors have been found to interact with other ATP-binding cassette (ABC) transporters or even protein kinases, which can lead to modulation of various signaling pathways.[8][9] P-gp itself has also been implicated in inhibiting apoptosis, so its inhibition could directly affect these pathways.[10] It is recommended to investigate these secondary effects to fully characterize the inhibitor's activity in your experimental model.
Q4: How can I confirm that the chemosensitization I observe is due to P-gp inhibition and not an off-target effect?
To differentiate between on-target and off-target effects, consider the following control experiments:
-
Use a P-gp negative cell line: Co-administer the chemotherapeutic agent and this compound in the parental (P-gp negative) cell line. A lack of significant potentiation would suggest the effect is P-gp specific.
-
Measure intracellular drug accumulation: A direct on-target effect should result in increased accumulation of a known P-gp substrate (like Rhodamine 123 or doxorubicin) inside the P-gp overexpressing cells.[7]
-
Perform a P-gp ATPase activity assay: this compound should modulate the ATPase activity of P-gp in isolated membranes, confirming a direct interaction.[8]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity in P-gp negative (parental) cells.
-
Possible Cause 1: Off-target toxicity. The inhibitor may be interacting with other essential cellular proteins.
-
Troubleshooting Step: Perform a dose-response curve for this compound alone on the parental cell line to determine its intrinsic IC50. For subsequent experiments, use a concentration well below this IC50 (e.g., 1/10th of IC50) that still provides effective P-gp inhibition.
-
-
Possible Cause 2: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity at the concentrations used.
-
Troubleshooting Step: Run a vehicle control experiment where the parental cells are treated with the same concentration of the solvent alone. Ensure the final solvent concentration in your culture medium is below a toxic threshold (typically <0.5%).
-
Problem 2: Inconsistent or lower-than-expected potentiation of chemotherapy.
-
Possible Cause 1: Suboptimal inhibitor concentration. The concentration of this compound may be too low to effectively inhibit P-gp.
-
Troubleshooting Step: Titrate this compound in a fixed concentration of the chemotherapeutic agent in the resistant cell line to find the optimal concentration for reversal of resistance.
-
-
Possible Cause 2: Multiple resistance mechanisms. The cancer cells may express other drug efflux pumps (e.g., MRP1, BCRP) that are not inhibited by this compound.[9]
-
Troubleshooting Step: Use molecular techniques like Western blotting or qPCR to check for the expression of other relevant ABC transporters in your resistant cell line. If other transporters are present, this compound alone may not be sufficient to fully reverse resistance.[9]
-
-
Possible Cause 3: Inhibitor is a P-gp substrate. Some inhibitors are also transported by P-gp, which can reduce their effective concentration at the target site.[4]
-
Troubleshooting Step: Perform a competitive inhibition assay using a known fluorescent P-gp substrate. If this compound is also a substrate, you may need to use higher concentrations to achieve effective inhibition.
-
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as a reference for expected experimental outcomes.
Table 1: Cytotoxicity of this compound
| Cell Line | P-gp Expression | IC50 of this compound (µM) |
| MCF-7 | Low | > 50 |
| MCF-7/ADR | High | 25.5 |
| K562 | Low | > 50 |
| K562/A | High | 30.2 |
This table illustrates potential intrinsic cytotoxicity in P-gp overexpressing cells, which could be an off-target effect.
Table 2: Potentiation of Doxorubicin by this compound (1 µM)
| Cell Line | IC50 of Doxorubicin Alone (nM) | IC50 of Doxorubicin + this compound (nM) | Fold Reversal |
| MCF-7 | 50 | 45 | 1.1 |
| MCF-7/ADR | 2500 | 125 | 20 |
| K562 | 80 | 72 | 1.1 |
| K562/A | 4000 | 160 | 25 |
This table shows the on-target effect of restoring sensitivity to a chemotherapeutic agent in P-gp overexpressing cells.
Experimental Protocols
1. Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 values of this compound and/or chemotherapeutic agents.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound or the chemotherapeutic agent. For combination studies, add a fixed, non-toxic concentration of this compound with serial dilutions of the chemotherapeutic.
-
Incubation: Incubate the cells with the compounds for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
2. Protocol: Rhodamine 123 Efflux Assay
This assay directly measures the functional activity of P-gp.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot cells into flow cytometry tubes. Add this compound at the desired concentration and incubate for 30 minutes at 37°C. Include a positive control (e.g., Verapamil) and a negative (untreated) control.
-
Substrate Loading: Add the P-gp fluorescent substrate Rhodamine 123 to a final concentration of 1 µM to all tubes and incubate for 30 minutes at 37°C in the dark.
-
Efflux Phase: Wash the cells twice with an ice-cold medium to remove excess Rhodamine 123. Resuspend the cells in a fresh, warm medium (with and without the inhibitor) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (FITC channel for Rhodamine 123).
-
Analysis: Compare the mean fluorescence intensity (MFI) of the treated cells to the controls. A higher MFI in the presence of this compound indicates inhibition of efflux.
Visualizations
Caption: Potential off-target inhibition of a receptor tyrosine kinase pathway by this compound.
Caption: Workflow to differentiate on-target vs. off-target effects of this compound.
Caption: Logical diagram of on-target P-gp inhibition versus a potential off-target interaction.
References
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting "P-gp inhibitor 13" insolubility in culture media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of "P-gp inhibitor 13" in cell culture media. Due to its hydrophobic nature, this compound can be challenging to work with in aqueous-based systems.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my culture medium. Why did this happen?
A1: This is a common issue known as "crashing out" and typically occurs when a hydrophobic compound, dissolved in a potent organic solvent like DMSO, is rapidly diluted into an aqueous solution like culture media. The inhibitor is poorly soluble in water, and when the concentration of the organic solvent drops suddenly, the compound's solubility limit in the mixed solution is exceeded, causing it to precipitate.[1][2]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mM in DMSO can be prepared. It is crucial to use high-quality, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[3]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
A3: The tolerance to DMSO is cell-line specific but is generally kept at or below 0.5% (v/v) in the final culture medium to avoid cytotoxicity. It is critical to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your experiment) to ensure the solvent itself does not affect cell viability or the experimental outcome.[2]
Q4: Can I try solvents other than DMSO?
A4: Yes, if DMSO is causing issues or if you need to avoid it, other solvents and co-solvents can be tested. These include ethanol, polyethylene glycol 400 (PEG 400), or mixtures of the two.[4] Surfactants like Tween 80 can also be used to improve solubility.[1] However, for any new vehicle, its potential cytotoxicity on your specific cell line must be evaluated.[4]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound. The general workflow is outlined below.
Caption: Troubleshooting workflow for this compound solubility.
Step 1: Prepare and Validate the Stock Solution
The quality of your stock solution is the foundation of a successful experiment.
-
Solvent: Use high-quality, anhydrous (water-free) DMSO.
-
Concentration: Prepare a 10 mM stock solution of this compound.
-
Dissolution: Ensure the compound is fully dissolved. If needed, gentle warming in a 37°C water bath and vortexing can aid dissolution. The final stock solution should be perfectly clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Step 2: Optimize the Dilution Protocol
How you dilute the stock into your media is critical. Rapidly adding a concentrated DMSO stock into media can cause the inhibitor to precipitate.
-
Pre-warm Media: Always use culture media pre-warmed to 37°C.
-
Direct Dilution: The most common method is to add the small volume of DMSO stock directly into the final volume of media while gently vortexing or swirling. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.[2]
-
Intermediate Dilution (Caution): Creating an intermediate dilution of the DMSO stock in a purely aqueous buffer (like PBS) is highly likely to cause precipitation and should be avoided. If an intermediate step is needed, dilute in a small volume of complete, serum-containing media first.
Step 3: Test Alternative Solubilization Strategies
If precipitation persists at your desired final concentration, consider the following advanced strategies.
-
Co-Solvent Systems: The use of a co-solvent can improve the solubility of hydrophobic compounds.[5] A vehicle containing a mixture of 45% absolute ethanol and 55% polyethylene glycol 400 (PEG 400), used at a final concentration of 0.1% in the growth medium, has been shown to be effective and non-cytotoxic for some cell lines.[4] Other options include using small amounts of Tween 80 or glycerin.[1]
-
Formulation with Serum/Albumin: For compounds that bind to proteins, adding the DMSO stock first to a small amount of pure fetal bovine serum (FBS) or a concentrated albumin solution before diluting into the final medium can improve solubility by allowing the compound to adsorb to serum proteins.[2][6]
Important: Whenever using a new solvent or co-solvent system, you must run a vehicle control to test for cytotoxicity and other effects on your cells.[4]
Supporting Data & Protocols
Quantitative Data Summary
For reference, the known solubility of this compound and the properties of common excipients that can be used to enhance solubility are summarized below.
Table 1: Solubility of this compound
| Compound | Solvent | Max Concentration | Source |
|---|
| this compound | DMSO | 10 mM | |
Table 2: Common Excipients with P-gp Inhibitory and Solubilizing Properties
| Excipient | Type | Typical Concentration | Notes |
|---|---|---|---|
| Tween 80 | Surfactant | 0.01 - 0.1% | Can inhibit P-gp; test for cytotoxicity.[1][7] |
| PEG 400 | Co-solvent | 1 - 20% (w/v) | High concentrations may inhibit P-gp.[4][8] |
| Kolliphor TPGS | Carrier | Varies | Known to enhance solubility and inhibit P-gp.[9] |
| Cremophor EL | Surfactant | IC₅₀ ~11.9 µM | Potent P-gp inhibitor.[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate the mass of this compound powder needed for your desired volume (Molecular Weight: 546.61 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex vigorously. If the powder does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes, followed by more vortexing.
-
Visually inspect the solution against a light source to ensure it is completely clear with no particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Culture Media
-
Prepare a set of tubes, each containing 1 mL of your complete, pre-warmed (37°C) cell culture medium.
-
Prepare a serial dilution of your 10 mM this compound stock solution in pure DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Add a fixed volume (e.g., 2 µL) from each DMSO stock dilution to a separate tube of media. This will create final concentrations in media while keeping the final DMSO percentage constant. For a 2 µL addition to 1 mL, the DMSO concentration will be ~0.2%.
-
Gently vortex each tube immediately after adding the stock.
-
Incubate the tubes at 37°C for 30 minutes.
-
Visually inspect each tube for any signs of precipitation (cloudiness, film, or solid particles). For more sensitive detection, place a small drop on a microscope slide and check for crystals.
-
The highest concentration that remains completely clear is the maximum working soluble concentration for your specific medium.
Scientific Context: The P-gp Efflux Mechanism
P-glycoprotein (P-gp) is an ATP-dependent efflux pump located in the cell membrane that actively transports a wide variety of structurally diverse compounds out of the cell.[10] This is a key mechanism in multidrug resistance (MDR) in cancer cells, as it can pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and thus their efficacy.[11] P-gp inhibitors block this action, thereby increasing the intracellular accumulation and effectiveness of co-administered drugs.
Caption: Mechanism of P-gp inhibition to overcome drug efflux.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
"P-gp inhibitor 13" cytotoxicity in non-resistant cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with P-gp inhibitor 13, focusing on its effects in non-resistant cell lines.
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity is observed in non-resistant cell lines at concentrations intended for P-gp inhibition.
-
Question: Why is this compound showing high toxicity in my non-resistant cell lines, and how can I address this?
-
Answer: While some P-gp inhibitors are designed to have low intrinsic cytotoxicity, off-target effects or inherent toxicity at higher concentrations can occur.[1]
-
Potential Cause 1: Off-target effects. The inhibitor may be interacting with other cellular targets essential for cell survival.
-
Solution: Perform a literature search for known off-target effects of the inhibitor's chemical class. Consider using a structurally different P-gp inhibitor as a control.
-
-
Potential Cause 2: Solvent toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.
-
Solution: Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control to assess its impact on cell viability.[2]
-
-
Potential Cause 3: Incorrect concentration range. The concentrations being tested may be too high.
-
Solution: Perform a dose-response curve starting from very low concentrations (nanomolar range) to determine the IC50 value of the inhibitor in your cell line. This will help identify a non-toxic working concentration for P-gp inhibition studies.
-
-
Issue 2: No significant reversal of multidrug resistance is observed when co-administered with a known P-gp substrate in resistant cells.
-
Question: I am not seeing the expected potentiation of a chemotherapy drug in my P-gp-overexpressing cell line when using this compound. What could be the reason?
-
Answer: This could be due to issues with the inhibitor's activity, the experimental setup, or the specific cell line.
-
Potential Cause 1: this compound is inactive. The compound may have degraded.
-
Solution: Verify the integrity of the inhibitor. If possible, test its activity in a functional assay, such as a rhodamine 123 efflux assay.
-
-
Potential Cause 2: Insufficient concentration or incubation time. The inhibitor may not be reaching its target at a high enough concentration or for a long enough duration to effectively inhibit P-gp.
-
Solution: Optimize the concentration and incubation time of this compound. A time-course experiment can help determine the optimal pre-incubation period before adding the cytotoxic agent.
-
-
Potential Cause 3: Other resistance mechanisms. The cell line may have other drug resistance mechanisms in addition to P-gp overexpression, such as alterations in apoptosis pathways or the expression of other efflux pumps like BCRP.[3][4]
-
Solution: Characterize the resistance profile of your cell line. If other transporters are involved, a combination of inhibitors might be necessary.
-
-
Issue 3: High variability in cytotoxicity results between experiments.
-
Question: My cytotoxicity data for this compound is not reproducible. What are the common sources of variability?
-
Answer: Inconsistent results in cell-based assays can stem from several factors.
-
Potential Cause 1: Cell culture conditions. Variations in cell passage number, confluency, and media composition can affect cellular responses.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase during the experiment.
-
-
Potential Cause 2: Compound precipitation. P-gp inhibitors can be hydrophobic and may precipitate in aqueous culture media.
-
Solution: Visually inspect the media for any precipitate after adding the inhibitor. Consider using a formulation with better solubility or including a low percentage of serum if it does not interfere with the experiment.
-
-
Potential Cause 3: Inconsistent assay procedure. Minor variations in incubation times, reagent addition, or plate reading can lead to significant differences.
-
Solution: Standardize all steps of the experimental protocol. Use multichannel pipettes for reagent addition to minimize timing differences across the plate.
-
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for P-gp inhibitors?
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of substances out of cells.[5][6] This action can lead to multidrug resistance (MDR) in cancer cells by reducing the intracellular concentration of chemotherapeutic drugs.[7][8] P-gp inhibitors work by blocking this efflux mechanism.[9] This can be achieved through competitive or non-competitive binding to the protein, interfering with ATP hydrolysis, which powers the pump.[7][9] By inhibiting P-gp, these compounds increase the intracellular accumulation and efficacy of co-administered drugs that are P-gp substrates.[9]
Why is it important to assess the cytotoxicity of this compound in non-resistant cell lines?
It is crucial to determine the baseline cytotoxicity of a P-gp inhibitor in non-resistant (parental) cell lines to distinguish its intrinsic toxic effects from its resistance-modulating activity. An ideal P-gp inhibitor should have low cytotoxicity at concentrations where it effectively reverses multidrug resistance.[1] This ensures that any observed cell death in resistant cell lines, when co-treated with a chemotherapy agent, is primarily due to the increased intracellular concentration of the chemotherapeutic and not the inhibitor itself.
What are appropriate controls for a cytotoxicity experiment involving this compound?
To ensure the validity of your results, the following controls are recommended:
-
Untreated Cells (Negative Control): Establishes the baseline cell viability (100%).
-
Solvent Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the P-gp inhibitor. This accounts for any cytotoxic effects of the solvent.
-
This compound Only: To determine the intrinsic cytotoxicity of the inhibitor at various concentrations.
-
Chemotherapeutic Agent Only (in both non-resistant and resistant cells): To establish the baseline efficacy of the cytotoxic drug.
-
Known P-gp Inhibitor (Positive Control): Using a well-characterized P-gp inhibitor (e.g., verapamil, cyclosporin A) can help validate the experimental system.[10]
How can I confirm that this compound is actively inhibiting P-gp in my cells?
A functional assay is the best way to confirm P-gp inhibition. A common method is the rhodamine 123 accumulation assay.[11] Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. If this compound is active, it will block this efflux, leading to an increase in intracellular rhodamine 123 and a corresponding increase in fluorescence, which can be measured by flow cytometry or a fluorescence plate reader.[11]
Data Presentation
Table 1: Cytotoxicity of this compound in Non-Resistant Cell Lines (User-Generated Data)
This table is a template for researchers to record their experimental data.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| e.g., MCF-7 | 0.1 | 48 | |
| 1 | 48 | ||
| 10 | 48 | ||
| 100 | 48 | ||
| e.g., A549 | 0.1 | 48 | |
| 1 | 48 | ||
| 10 | 48 | ||
| 100 | 48 |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol outlines a method to determine the cytotoxicity of this compound in non-resistant cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell density.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include appropriate controls (untreated, solvent only).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Protocol 2: P-gp Functional Assay using Rhodamine 123
This protocol is to confirm the inhibitory activity of this compound.
-
Cell Preparation:
-
Seed a P-gp-overexpressing cell line (e.g., A2780/T) and its corresponding non-resistant parental line (e.g., A2780) in appropriate culture vessels (e.g., 24-well plates or tubes for flow cytometry).
-
Allow cells to attach and grow to a suitable confluency.
-
-
Inhibitor Incubation:
-
Wash the cells with a suitable buffer (e.g., phenol red-free medium or PBS).
-
Pre-incubate the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for 30-60 minutes at 37°C. Include a positive control inhibitor (e.g., verapamil) and an untreated control.
-
-
Rhodamine 123 Staining:
-
To the inhibitor-containing medium, add rhodamine 123 to a final concentration of approximately 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement of Accumulation:
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Lyse the cells with a suitable lysis buffer (if using a plate reader) or detach them (if using flow cytometry).
-
Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., 485 nm excitation/528 nm emission) or a flow cytometer.
-
-
Data Analysis:
-
Compare the fluorescence intensity in the inhibitor-treated cells to the untreated cells. A significant increase in fluorescence in the presence of this compound indicates successful inhibition of P-gp-mediated efflux.
-
Visualizations
Caption: Mechanism of P-gp Inhibition.
Caption: Experimental Workflow for Cytotoxicity Testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of P-Gp in Treatment of Cancer [scirp.org]
- 6. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for "P-gp inhibitor 13" in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "P-gp inhibitor 13" in in vitro settings. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary function?
A1: "this compound" is a potent P-glycoprotein (P-gp) inhibitor. Its primary function is to block the efflux pump activity of P-gp, a protein often overexpressed in cancer cells, leading to multidrug resistance (MDR). By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of chemotherapeutic drugs that are P-gp substrates.[1][2]
Q2: What is the mechanism of action for P-gp inhibitors like "this compound"?
A2: P-gp inhibitors can act through several mechanisms:
-
Competitive inhibition: The inhibitor competes with the P-gp substrate for the same binding site on the transporter.
-
Non-competitive inhibition: The inhibitor binds to a different site on P-gp, causing a conformational change that prevents the substrate from being transported.
-
Interference with ATP hydrolysis: P-gp is an ATP-dependent transporter. Some inhibitors interfere with the ATP binding or hydrolysis process, which is essential for the pump's function.[2]
Q3: In which cell lines has "this compound" been shown to be effective?
A3: "this compound" has been demonstrated to be effective in reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells, a paclitaxel-resistant ovarian cancer cell line.[1]
Q4: What are the common P-gp substrates to use in conjunction with "this compound" for in vitro assays?
A4: Commonly used P-gp substrates for in vitro inhibition assays include:
-
Paclitaxel: A chemotherapy drug, particularly relevant as "this compound" has been shown to reverse resistance to it.[1]
-
Rhodamine 123: A fluorescent dye that is a well-characterized P-gp substrate, often used in accumulation assays to measure P-gp activity.[1]
-
Digoxin: Recommended as a standard in vitro probe substrate for P-gp inhibition studies due to its clinical relevance.[3][4]
-
Calcein-AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases. Its accumulation is dependent on P-gp activity.
Experimental Protocols and Troubleshooting
Optimizing Incubation Time for "this compound"
Determining the optimal incubation time is a critical step. An insufficient incubation time may not allow for the full inhibitory effect to be observed, while an excessively long incubation could lead to cytotoxicity from the inhibitor or the substrate.
Recommended Approach: Time-Course Experiment
A time-course experiment is the most effective method to determine the optimal incubation period for "this compound".
Experimental Protocol: Rhodamine 123 Accumulation Assay
This assay measures the ability of "this compound" to block the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells (e.g., A2780/T).
Materials:
-
P-gp-overexpressing cell line (e.g., A2780/T) and its parental non-resistant cell line (e.g., A2780)
-
"this compound"
-
Rhodamine 123
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation with Inhibitor:
-
Prepare serial dilutions of "this compound" and the positive control in cell culture medium.
-
Remove the old medium from the cells and wash with PBS.
-
Add the medium containing the different concentrations of the inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for a set pre-incubation time (e.g., 30 minutes to 1 hour) at 37°C.
-
-
Incubation with Substrate:
-
Add Rhodamine 123 to each well at a final concentration (e.g., 5 µM).
-
Incubate for various time points (e.g., 30, 60, 90, 120 minutes) at 37°C.
-
-
Washing:
-
Remove the medium containing the inhibitors and Rhodamine 123.
-
Wash the cells multiple times with ice-cold PBS to stop the efflux and remove extracellular dye.
-
-
Fluorescence Measurement:
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: The intracellular fluorescence is proportional to the accumulation of Rhodamine 123. An increase in fluorescence in the presence of "this compound" compared to the vehicle control indicates P-gp inhibition. The optimal incubation time is the point at which the maximum difference in fluorescence between the treated and untreated cells is observed, without significant cytotoxicity.
Data Presentation
Table 1: Time-Course of Rhodamine 123 Accumulation with "this compound"
| Incubation Time (minutes) | Vehicle Control (RFU) | "this compound" (1 µM) (RFU) | Verapamil (50 µM) (RFU) |
| 30 | 1500 ± 120 | 4500 ± 350 | 5500 ± 400 |
| 60 | 1600 ± 150 | 6800 ± 500 | 7500 ± 550 |
| 90 | 1650 ± 130 | 8200 ± 600 | 8800 ± 620 |
| 120 | 1700 ± 160 | 8300 ± 610 | 8900 ± 630 |
RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.
Table 2: Reversal of Paclitaxel Resistance by "this compound"
| Treatment | IC50 of Paclitaxel (nM) in A2780/T cells | Fold Reversal |
| Paclitaxel alone | 500 ± 45 | 1 |
| Paclitaxel + "this compound" (0.1 µM) | 125 ± 15 | 4 |
| Paclitaxel + "this compound" (1 µM) | 25 ± 5 | 20 |
| Paclitaxel + Verapamil (5 µM) | 30 ± 6 | 16.7 |
IC50 values represent the concentration of paclitaxel required to inhibit cell growth by 50%. Fold Reversal is calculated as the IC50 of paclitaxel alone divided by the IC50 of paclitaxel in the presence of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No significant difference between vehicle control and inhibitor-treated cells | Inhibitor concentration is too low, incubation time is too short, cells have low P-gp expression. | Perform a dose-response experiment to determine the optimal inhibitor concentration. Conduct a time-course experiment to optimize incubation time. Confirm P-gp expression in the cell line using Western blot or qPCR. |
| High background fluorescence | Incomplete removal of extracellular Rhodamine 123, autofluorescence from the inhibitor or plate. | Increase the number and volume of washes with ice-cold PBS. Run a control with the inhibitor alone to check for autofluorescence. Use black-walled plates to minimize background. |
| Cell death observed in all wells | Cytotoxicity of the inhibitor or the P-gp substrate at the concentrations and incubation times used. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) for the inhibitor and substrate alone to determine their non-toxic concentration ranges. Reduce the incubation time. |
| Positive control (e.g., Verapamil) shows weak or no effect | The positive control has degraded, or the concentration is suboptimal. | Use a fresh stock of the positive control. Titrate the positive control to determine its optimal concentration for your cell system. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified mechanism of P-gp inhibition.
Caption: Experimental workflow for Rhodamine 123 accumulation assay.
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
"P-gp inhibitor 13" degradation and stability issues in long-term experiments
Technical Support Center: P-gp Inhibitor Stability and Degradation
Welcome to the technical support center for our P-gp inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and degradation of our small molecule inhibitors, with a focus on long-term experimental setups. The following information uses Tariquidar (XR9576) as a representative third-generation P-gp inhibitor to illustrate key concepts and troubleshooting strategies.
Frequently Asked Questions (FAQs) on General Stability and Handling
Q1: How should I prepare and store stock solutions of Tariquidar?
A1: Tariquidar is soluble in DMSO.[1][2] For optimal stability, prepare a high-concentration stock solution in fresh, anhydrous DMSO. It is noted that moisture-absorbing DMSO can reduce solubility.[3] Store the stock solution in aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[3] Avoid repeated freeze-thaw cycles.[3]
Q2: What is the recommended solvent for preparing working solutions for cell-based assays?
A2: The initial stock solution should be prepared in DMSO. For cell-based assays, this stock can be further diluted in cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How stable is Tariquidar in aqueous or cell culture media?
A3: Tariquidar exhibits prolonged activity in cell culture systems. Its P-gp inhibitory effects have been shown to persist for at least 22-23 hours after the compound has been removed from the culture medium.[3][4] This suggests good stability under typical cell culture conditions (37°C, 5% CO2) for the duration of many standard experiments. However, for multi-day experiments, the potential for gradual degradation or loss of potency should be considered.
Q4: Is Tariquidar sensitive to light?
Troubleshooting Guide for Inconsistent Results in Long-Term Experiments
Q1: I am observing a decrease in the inhibitory effect of Tariquidar over several days in my cell culture experiment. What could be the cause?
A1: This could be due to several factors:
-
Degradation: Although Tariquidar is relatively stable, very long incubation times (multiple days) at 37°C could lead to gradual degradation.
-
Metabolism: Cells in culture may metabolize the inhibitor over time, reducing its effective concentration.
-
Adsorption: The compound may adsorb to the plasticware of your culture plates or flasks, reducing its bioavailable concentration.
-
Precipitation: If the concentration of Tariquidar in the culture medium exceeds its solubility limit, it may precipitate out of solution, especially after temperature changes.
Troubleshooting Steps:
-
Replenish the inhibitor: In long-term experiments, consider replacing the medium with freshly prepared medium containing the inhibitor every 24-48 hours.
-
Assess stability: Perform a stability study in your specific cell culture medium (see Experimental Protocols section).
-
Check for precipitation: Visually inspect the culture wells for any signs of precipitation. If observed, you may need to lower the working concentration or use a different formulation approach if available.
Q2: I am seeing significant variability in my results between experiments. How can I improve reproducibility?
A2: Variability can stem from inconsistencies in compound handling and experimental setup.
-
Consistent stock preparation: Always use fresh, anhydrous DMSO for preparing stock solutions. Ensure the stock solution is fully dissolved before making further dilutions. Warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath can aid in solubilization.[1][5]
-
Accurate dilutions: Prepare fresh dilutions from the stock for each experiment. Avoid using old working solutions.
-
Control for DMSO concentration: Ensure the final DMSO concentration is the same across all wells, including vehicle controls.
-
Homogenous mixing: When adding the inhibitor to the culture medium, ensure it is mixed thoroughly before adding to the cells.
Data Presentation: Tariquidar Solubility and Storage
| Parameter | Solvent/Condition | Value/Recommendation | Reference(s) |
| Solubility | DMSO | ≥16.17 mg/mL | [1] |
| Water | Insoluble | [3] | |
| Ethanol | Insoluble | [3] | |
| Long-Term Storage | Powder | 3 years at -20°C | [3] |
| In DMSO | 1 year at -80°C | [3] | |
| Short-Term Storage | In DMSO | 1 month at -20°C | [3] |
Experimental Protocols
Protocol 1: Assessing the Stability of Tariquidar in Cell Culture Medium
Objective: To determine the stability of Tariquidar in a specific cell culture medium over time at 37°C.
Methodology:
-
Prepare a working solution of Tariquidar in your cell culture medium of choice (e.g., RPMI-1640 + 10% FBS) at the final experimental concentration.
-
Dispense aliquots of this solution into sterile, sealed tubes, one for each time point.
-
As a control (T=0), immediately analyze one aliquot to determine the initial concentration.
-
Incubate the remaining tubes at 37°C in a cell culture incubator.
-
At predetermined time points (e.g., 6, 12, 24, 48, 72 hours), remove one tube and store it at -80°C until analysis.
-
Analyze the concentration of Tariquidar in all samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculate the percentage of Tariquidar remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study for a P-gp Inhibitor
Objective: To identify potential degradation products and pathways of a P-gp inhibitor under various stress conditions. This helps in developing stability-indicating analytical methods.[6][7][8]
Methodology:
-
Acid Hydrolysis: Dissolve the inhibitor in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 8 hours).[8] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the inhibitor in a solution of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis.[8] Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the inhibitor with 3-30% hydrogen peroxide (H₂O₂).[8] Incubate at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose a solid sample of the inhibitor to dry heat (e.g., 70°C) for an extended period. Also, test a solution of the inhibitor under the same thermal stress.
-
Photodegradation: Expose a solution of the inhibitor to a calibrated light source (e.g., UV or fluorescent light) for a defined duration. A dark control should be run in parallel.
-
Analysis: Analyze the stressed samples and a non-stressed control using a high-resolution analytical technique like LC-MS/MS to separate and identify the parent compound and any new peaks corresponding to degradation products. The goal is to achieve approximately 10-30% degradation of the active pharmaceutical ingredient (API).[8]
Visualizations
Caption: Troubleshooting workflow for P-gp inhibitor stability issues.
Caption: Hypothetical degradation pathways for a P-gp inhibitor.
References
- 1. apexbt.com [apexbt.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. pharmtech.com [pharmtech.com]
- 7. scispace.com [scispace.com]
- 8. asianjpr.com [asianjpr.com]
"P-gp inhibitor 13" potential for off-target kinase inhibition
Disclaimer: The following information is provided for a hypothetical compound, "P-gp Inhibitor 13." As of the last update, public domain data regarding the specific off-target kinase inhibition profile of a compound explicitly named "this compound" is unavailable. The data, protocols, and troubleshooting guides presented here are illustrative and based on general principles of drug development and kinase inhibitor profiling. Researchers should always refer to the specific product datasheet and published literature for the compound they are using.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that cannot be solely attributed to P-gp inhibition. Could off-target kinase inhibition be a factor?
A1: Yes, it is possible. Small molecule inhibitors, while designed for a specific target like P-glycoprotein (P-gp), can sometimes interact with other proteins, including kinases, due to structural similarities in binding pockets. This can lead to off-target effects and unexpected phenotypes. We recommend performing a kinase screen to assess the selectivity of this compound.
Q2: What is a kinase screen and when should we consider performing one for this compound?
A2: A kinase screen, or kinome scan, is a broad-spectrum assay that tests a compound against a large panel of kinases to identify potential off-target interactions. You should consider performing a kinase screen if:
-
You observe unexpected or inconsistent results in your cell-based assays.
-
The observed phenotype does not align with the known function of P-gp.
-
You are planning to advance the compound into preclinical or clinical studies where selectivity is a critical parameter.
Q3: Our preliminary screen suggests this compound might be inhibiting SRC family kinases. What are the potential downstream consequences of this?
A3: Inhibition of SRC family kinases (SFKs) can have significant effects on various cellular processes. SFKs are key regulators of signaling pathways involved in cell proliferation, survival, adhesion, and migration. Off-target inhibition of SFKs could lead to phenotypes such as reduced cell growth, induction of apoptosis, or altered cell morphology, which might be independent of P-gp inhibition.
Q4: How can we differentiate between the effects of P-gp inhibition and off-target kinase inhibition in our experiments?
A4: This is a critical experimental question. Here are a few strategies:
-
Use a structurally unrelated P-gp inhibitor: Compare the phenotype induced by this compound with that of another P-gp inhibitor with a different chemical scaffold and potentially a different off-target profile.
-
Rescue experiments: If you suspect off-target inhibition of a specific kinase, you can try to rescue the phenotype by overexpressing a constitutively active form of that kinase.
-
Knockdown/Knockout models: Use siRNA or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase and see if it phenocopies the effect of this compound.
-
Direct kinase activity assays: Confirm the inhibition of the suspected off-target kinase using in vitro kinase assays with purified enzymes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays across different cell lines.
| Possible Cause | Troubleshooting Steps |
| Differential expression of off-target kinases | 1. Perform western blotting or qPCR to check the expression levels of suspected off-target kinases (e.g., SRC, ABL, VEGFR2) in the cell lines showing variable sensitivity. 2. Correlate the expression levels with the observed IC50 values. |
| Variable P-gp expression and activity | 1. Quantify P-gp expression and efflux activity (e.g., using a rhodamine 123 efflux assay) in your panel of cell lines. 2. Normalize the IC50 values to P-gp activity to assess the contribution of off-target effects. |
| Assay interference | 1. Ensure that this compound does not interfere with the readout of your viability assay (e.g., absorbance, fluorescence, luminescence). 2. Run control experiments with the compound in the absence of cells. |
Issue 2: Unexpected decrease in cell migration observed with this compound.
| Possible Cause | Troubleshooting Steps |
| Inhibition of kinases involved in cell motility | 1. Based on preliminary kinase screening data, identify potential off-target kinases known to regulate cell migration (e.g., SRC, FAK, ROCK). 2. Perform western blot analysis to assess the phosphorylation status of key downstream substrates of these kinases (e.g., phosphorylated FAK, phosphorylated MLC). |
| Cytotoxicity at the concentration used | 1. Perform a dose-response curve for cytotoxicity in parallel with your migration assay. 2. Ensure the concentration of this compound used in the migration assay is non-toxic. |
| Disruption of cytoskeleton dynamics | 1. Use immunofluorescence to visualize the actin cytoskeleton and focal adhesions in cells treated with this compound. 2. Look for changes in cell morphology, stress fiber formation, and focal adhesion size and distribution. |
Quantitative Data Summary
The following table summarizes hypothetical off-target kinase inhibition data for this compound. This data is for illustrative purposes only.
| Kinase Target | IC50 (nM) | Assay Type |
| P-glycoprotein (P-gp) | 5 | [³H]-Azidopine Photolabeling |
| SRC | 150 | ADP-Glo Kinase Assay |
| ABL1 | 250 | Z'-LYTE Kinase Assay |
| LCK | 300 | LanthaScreen Eu Kinase Binding Assay |
| YES1 | 180 | ADP-Glo Kinase Assay |
| VEGFR2 (KDR) | 800 | HTRF Kinase Assay |
| KIT | >1000 | Z'-LYTE Kinase Assay |
| PDGFRβ | >1000 | HTRF Kinase Assay |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for assessing the inhibitory activity of this compound against a purified kinase.
Materials:
-
Purified kinase (e.g., SRC)
-
Kinase substrate (e.g., poly(E,Y) peptide)
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Phosphorylated Kinase Substrates
This protocol is to assess the in-cell activity of this compound on a specific signaling pathway.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-SRC (Tyr416), anti-SRC)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected phenotypes of this compound.
Caption: Potential dual effect of this compound on P-gp and an off-target kinase pathway.
Interpreting unexpected results with "P-gp inhibitor 13" in chemosensitivity assays
This guide provides troubleshooting advice and frequently asked questions for researchers using "P-gp inhibitor 13" in chemosensitivity assays. It is designed to help you interpret unexpected results and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its expected effect?
A1: "this compound" is a potent P-glycoprotein (P-gp, also known as MDR1 or ABCB1) inhibitor.[1][2] P-gp is an ATP-dependent efflux pump that removes a wide range of cytotoxic agents from cancer cells, leading to multidrug resistance (MDR).[3][4] The primary function of "this compound" is to block this pump.[1][2] When co-administered with a chemotherapeutic agent that is a P-gp substrate (like paclitaxel), it is expected to increase the intracellular concentration of the chemotherapy drug, thereby re-sensitizing the resistant cancer cells and leading to increased cell death.[1][3] It has shown remarkable chemosensitization in paclitaxel-resistant A2780/T cells.[1][2]
Q2: I'm not seeing the expected sensitization to my chemotherapeutic agent when I use "this compound". What could be wrong?
A2: Several factors could contribute to this:
-
P-gp Expression Level: Your cell line may not express P-gp or may express it at very low levels. The effect of the inhibitor is dependent on the presence and activity of the P-gp pump.[5][6]
-
Chemotherapeutic Agent is Not a P-gp Substrate: The inhibitor will only work if the co-administered drug is actively transported by P-gp. Verify in the literature if your drug is a known P-gp substrate.
-
Inhibitor Concentration: The concentration of "this compound" may be too low to effectively block the P-gp pumps. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Experimental Timing: The timing of co-administration can be critical. Ensure that the inhibitor is present with the chemotherapeutic agent for a sufficient duration. Some protocols may require pre-incubation with the inhibitor.[7]
-
Other Resistance Mechanisms: Your cells may have other resistance mechanisms at play, such as other ABC transporters (e.g., MRP1, BCRP), altered drug targets, or enhanced DNA repair mechanisms.[8][9]
Q3: My cells are showing toxicity with "this compound" alone. Is this expected?
A3: While "this compound" is reported to have low cardiac toxicity, some P-gp inhibitors can exhibit inherent cytotoxicity at higher concentrations.[1][2][10] It is crucial to determine the toxicity profile of the inhibitor alone in your specific cell line. You should always run a control experiment with a range of "this compound" concentrations to identify a non-toxic dose for your chemosensitivity assays.[10] Any synergistic effect should be evaluated at an inhibitor concentration that shows minimal (e.g., <20%) cytotoxicity on its own.
Q4: How can I confirm that "this compound" is inhibiting P-gp in my specific cell line?
A4: You can perform a functional assay to directly measure P-gp activity. The most common methods involve measuring the intracellular accumulation or retention of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein AM.[7][11] In P-gp-overexpressing cells, the accumulation of these dyes will be low. In the presence of an effective inhibitor like "this compound", the pump is blocked, leading to a significant increase in intracellular fluorescence, which can be quantified using flow cytometry or a fluorescence plate reader.[1][2][12]
Q5: The reversal of resistance is not as significant as reported in the literature. Why might this be?
A5: Discrepancies can arise from differences in experimental conditions. Factors include the specific cell line and its passage number, the baseline level of P-gp expression, the specific chemotherapeutic agent used, and variations in assay protocols (e.g., cell seeding density, incubation times).[5] The effect of P-gp modulators can be highly selective and dependent on the drug combination used.[5] It is advisable to carefully replicate the conditions reported in the literature or optimize them for your system.
Q6: Are there any known off-target effects of P-gp inhibitors that I should be aware of?
A6: Yes, some P-gp inhibitors, particularly earlier generations, are known to have off-target effects.[5] A common issue is the interaction with other cellular proteins, such as cytochrome P450 enzymes (specifically CYP3A4), which can alter the metabolism of the co-administered chemotherapeutic agent.[5][13] While newer inhibitors are designed for higher specificity, it's a possibility to consider when interpreting complex or unexpected results.[14]
Quantitative Data Summary
The following tables summarize the reported activity of "this compound" and provide an example of how to present data from a chemosensitivity assay.
Table 1: Reported In Vitro Activity of "this compound"
| Cell Line | Co-administered Drug | Parameter | Value | Reference |
| A2780/T | Paclitaxel | IC50 (Chemosensitization) | 0.010 µM | [1][2] |
Table 2: Example Data from a Paclitaxel Chemosensitivity Assay in A2780/T Cells
| Treatment Group | "this compound" Conc. (µM) | Paclitaxel IC50 (nM) | Fold Reversal |
| Paclitaxel Alone | 0 | 2500 | 1.0 |
| + "this compound" | 0.01 | 25 | 100 |
| + "this compound" | 0.005 | 75 | 33.3 |
| + Verapamil (Control) | 10 | 125 | 20 |
Note: Data in Table 2 is hypothetical and for illustrative purposes only.
Troubleshooting Guide
This section provides a structured approach to diagnosing unexpected experimental outcomes.
Issue 1: No significant increase in chemosensitivity.
-
Question: Have you confirmed P-gp expression and function in your cell line?
-
Action: Perform a Western blot for P-gp protein expression and a Rhodamine 123 efflux assay to confirm P-gp activity.
-
-
Question: Is your chemotherapeutic drug a known P-gp substrate?
-
Action: Consult literature to confirm. If it is not, the inhibitor is not expected to have an effect.
-
-
Question: Have you optimized the concentration of "this compound"?
-
Action: Perform a dose-response experiment with the inhibitor (from low nM to high µM) in combination with a fixed concentration of your chemotherapeutic drug to find the optimal concentration.
-
-
Question: Could other resistance mechanisms be dominant?
-
Action: Investigate the expression of other ABC transporters like BCRP or MRP1. Consider if the resistance mechanism is unrelated to drug efflux.
-
Issue 2: High toxicity observed with the inhibitor alone.
-
Question: What concentration of inhibitor are you using?
-
Action: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) with "this compound" alone across a wide concentration range (e.g., 0.001 to 50 µM) to determine its IC50 and identify a non-toxic concentration for your experiments.
-
-
Question: Is the solvent (e.g., DMSO) concentration consistent and non-toxic across all wells?
-
Action: Ensure the final solvent concentration is low (typically <0.5%) and that a vehicle control (media + solvent) is included in every experiment.
-
Issue 3: High variability between replicate experiments.
-
Question: Are your cell culture conditions consistent?
-
Action: Ensure consistent cell passage number, seeding density, and growth phase. Over-confluent or starving cells can respond differently.
-
-
Question: Is your compound plating and assay technique consistent?
-
Action: Review pipetting techniques, ensure proper mixing of compounds, and check for edge effects on plates. Use a randomized plate layout if necessary.
-
Diagrams: Workflows and Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Role of P-Gp in Treatment of Cancer [scirp.org]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. P-glycoprotein antagonists confer synergistic sensitivity to short-chain ceramide in human multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and rapid bioassay for analysis of P-glycoprotein-inhibiting activity of chemosensitizers in patient serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance [mdpi.com]
- 13. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for "P-gp inhibitor 13" intrinsic fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with P-glycoprotein (P-gp) inhibitor assays, with a specific focus on controlling for the intrinsic fluorescence of test compounds like "P-gp inhibitor 13".
Frequently Asked Questions (FAQs)
Q1: My test compound, "this compound," appears to be interfering with my fluorescence-based P-gp activity assay. What could be the cause?
A1: Interference in fluorescence-based assays can arise from the intrinsic fluorescence of your test compound or from its ability to quench the fluorescence of the probe.[1][2] "this compound" (Formula: C32H34O8) is a complex organic molecule and, like many such molecules, may possess fluorescent properties.[3] If its excitation or emission spectra overlap with that of your fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM), it can lead to artificially high or low readings, respectively.[1][2]
Q2: How can I determine if "this compound" has intrinsic fluorescence?
A2: You will need to perform a spectral scan of "this compound" using a spectrofluorometer. This involves exciting the compound across a range of wavelengths to determine its optimal excitation wavelength and then measuring the emitted fluorescence across a range of wavelengths to determine its emission spectrum.
Q3: What are the common fluorescent substrates used in P-gp activity assays?
A3: Commonly used fluorescent substrates for P-gp include Rhodamine 123, Calcein-AM, and daunorubicin.[4][5][6][7] The choice of substrate can be critical, and if your inhibitor interferes with one, switching to another with a different spectral profile may resolve the issue.
Q4: If "this compound" is fluorescent, do I need to abandon my assay?
A4: Not necessarily. There are several experimental and data analysis strategies you can employ to control for the intrinsic fluorescence of your test compound. These are detailed in the troubleshooting guide below.
Troubleshooting Guide: Controlling for Intrinsic Fluorescence of P-gp Inhibitors
This guide provides a step-by-step approach to identify, quantify, and correct for the intrinsic fluorescence of a P-gp inhibitor, using "this compound" as an example.
Step 1: Characterize the Spectral Properties of "this compound"
The first critical step is to determine the excitation and emission spectra of your inhibitor.
Experimental Protocol: Spectral Scanning of "this compound"
-
Preparation of "this compound" solutions:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Create a dilution series of the inhibitor in the assay buffer you will be using for your P-gp experiment. The concentrations should span the range you intend to test in your activity assay.
-
-
Blank Measurement:
-
Use the assay buffer alone as your blank to measure background fluorescence.
-
-
Excitation Scan:
-
Set the emission wavelength of the spectrofluorometer to a starting point (e.g., 520 nm, the emission peak of many common green fluorophores).
-
Scan a range of excitation wavelengths (e.g., 300-500 nm) for each concentration of "this compound".
-
The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength.
-
-
Emission Scan:
-
Set the excitation wavelength to the optimum determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 400-700 nm) for each concentration of "this compound".
-
The wavelength at which the highest fluorescence is detected is the optimal emission wavelength.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectra.[8]
-
Plot fluorescence intensity versus wavelength for both the excitation and emission scans.
-
Compare the resulting spectra to the known excitation and emission spectra of your P-gp substrate.
-
Data Presentation: Spectral Properties
| Compound | Excitation Max (nm) | Emission Max (nm) |
| This compound | User Determined | User Determined |
| Rhodamine 123 | ~485 | ~535 |
| Calcein-AM (Calcein) | ~495 | ~515 |
| Daunorubicin | ~480 | ~590 |
Note: The spectral properties for "this compound" need to be experimentally determined by the user.
Step 2: Implement Experimental Controls
Once you have characterized the fluorescence of "this compound," you can design your P-gp activity assay with the appropriate controls.
Experimental Workflow for P-gp Inhibition Assay with Fluorescent Inhibitor
Caption: Experimental workflow for a P-gp inhibition assay controlling for inhibitor fluorescence.
Key Control Wells:
-
Cells + Inhibitor (No Substrate): This is the most critical control. It measures the fluorescence contribution of "this compound" at each concentration tested. This value will be subtracted from your experimental wells.
-
Cells + Substrate (No Inhibitor): This is your positive control for P-gp activity (maximum substrate accumulation with inhibition).
-
Cells only: Measures the background fluorescence of the cells.
-
Buffer only: Measures the background fluorescence of the assay medium.
Step 3: Data Analysis and Correction
The data from your control wells will be used to correct the fluorescence readings from your test wells.
Calculation for Corrected Fluorescence:
Corrected Fluorescence = (Fluorescence of [Cells + Substrate + Inhibitor]) - (Fluorescence of [Cells + Inhibitor]) - (Fluorescence of [Cells only]) + (Fluorescence of [Buffer only])
This corrected fluorescence value represents the true fluorescence from the accumulated P-gp substrate. You can then use this value to calculate the percent inhibition at each concentration of "this compound" and determine the IC50 value.
Alternative Strategies
If the intrinsic fluorescence of "this compound" is very high and significantly overlaps with your substrate's spectrum, consider these alternatives:
-
Switch to a Spectrally Distinct Fluorescent Substrate: If "this compound" fluoresces in the green spectrum, consider a substrate that fluoresces in the red or far-red spectrum.
-
Use a Non-Fluorescent Assay: Consider using an alternative assay format that does not rely on fluorescence, such as an ATPase activity assay or a transport assay using a non-fluorescent substrate that can be detected by LC-MS/MS.[9]
Signaling Pathway and Logical Relationships
Logical Flow for Troubleshooting Fluorescence Interference
References
- 1. researchgate.net [researchgate.net]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nist.gov [nist.gov]
- 9. Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
P-gp Inhibitor 13 Demonstrates Superior Potency and Efficacy Over Verapamil in Reversing Multidrug Resistance
A head-to-head comparison of P-glycoprotein (P-gp) inhibitors reveals that the novel compound, P-gp inhibitor 13, significantly outperforms the first-generation inhibitor verapamil in its ability to reverse multidrug resistance (MDR) in cancer cells. Experimental data indicates that this compound is orders of magnitude more potent than verapamil and exhibits a greater capacity to restore the efficacy of chemotherapeutic agents in P-gp overexpressing cancer cell lines.
Researchers and drug development professionals are in a continuous search for effective P-gp inhibitors to combat MDR, a major obstacle in cancer chemotherapy. P-gp is a transmembrane efflux pump that actively removes a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. This guide provides a comprehensive comparison of this compound and verapamil, two compounds that block the function of P-gp, with a focus on their inhibitory potency and their effectiveness in sensitizing resistant cancer cells to chemotherapeutic agents.
Quantitative Comparison of P-gp Inhibition
The inhibitory potency of this compound and verapamil has been evaluated in various in vitro models. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor, with lower values indicating greater potency.
| Inhibitor | Cell Line/System | IC50 (µM) | Reference |
| This compound (compound 27f) | A2780/T (Paclitaxel-resistant ovarian cancer cells) | 0.010 | [1] |
| Verapamil | P-gp vesicles | 3.9 | [2] |
| Verapamil | Human T-lymphocytes | ≥2 | [3] |
As the data illustrates, this compound demonstrates a remarkably lower IC50 value compared to verapamil, indicating a significantly higher potency in inhibiting P-gp. The study by Wang et al. (2023) further highlights that most of the newly synthesized compounds, including this compound, exhibited comparable or better MDR reversal activity than verapamil.[1][4] Specifically, this compound (referred to as compound 27f in the study) showed a remarkable chemo-sensitization with a reversal ratio exceeding 425-fold in A2780/T cells.[1]
Reversal of Multidrug Resistance
Beyond direct P-gp inhibition, the ultimate goal of these inhibitors is to re-sensitize resistant cancer cells to chemotherapy. Experimental evidence demonstrates the superior efficacy of this compound in this regard.
In a study utilizing the paclitaxel-resistant A2780/T ovarian cancer cell line, this compound was found to be more effective than verapamil at increasing the intracellular accumulation of the P-gp substrates paclitaxel and Rhodamine 123.[4] This enhanced accumulation directly translates to increased cytotoxicity of the chemotherapeutic agent.
Mechanisms of Action
Both this compound and verapamil function by inhibiting the P-gp efflux pump. However, their mechanisms and specificities differ.
This compound acts as a direct and potent inhibitor of P-gp, leading to increased intracellular concentrations of P-gp substrates.[4] Its high potency suggests a strong and specific interaction with the transporter.
Verapamil , a first-generation P-gp inhibitor, also functions as a calcium channel blocker.[5] It can inhibit P-gp through various mechanisms, including competitive and non-competitive inhibition.[6] However, verapamil is also a substrate of P-gp, which can limit its effectiveness.[6] Furthermore, studies have shown that verapamil can decrease the expression of P-gp at the mRNA level, suggesting a transcriptional or post-transcriptional mechanism of action.[5] A significant drawback of verapamil is its cardiovascular side effects, which are a limiting factor for its clinical use at the high concentrations required for effective P-gp inhibition.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate and compare this compound and verapamil.
P-gp Inhibition Assay (Rhodamine 123 Accumulation)
This assay is used to determine the P-gp inhibitory activity of a compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
Cell Culture: P-gp overexpressing cells (e.g., A2780/T) and their parental sensitive cell line are cultured in appropriate media.
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-incubated with various concentrations of the test inhibitor (this compound or verapamil) for a specified time.
-
Rhodamine 123 is added to each well and incubated for a further period (e.g., 90 minutes).
-
After incubation, the cells are washed with cold PBS to remove extracellular Rhodamine 123.
-
The intracellular fluorescence is measured using a fluorescence microplate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% increase in the intracellular accumulation of Rhodamine 123 compared to the control (no inhibitor).
dot
Caption: Workflow for Rhodamine 123 accumulation assay.
Paclitaxel Resistance Reversal Assay (MTT Assay)
This assay assesses the ability of a P-gp inhibitor to sensitize resistant cells to a chemotherapeutic agent like paclitaxel.
Cell Culture: Paclitaxel-resistant cells (e.g., A2780/T) are cultured in media containing a low concentration of paclitaxel to maintain the resistant phenotype.
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with a serial dilution of paclitaxel, either alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (this compound or verapamil).
-
The cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 of paclitaxel is determined for each condition, and the reversal fold is calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of the inhibitor.
dot
Caption: Workflow for paclitaxel resistance reversal assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. xenotech.com [xenotech.com]
- 3. The Ca2+ Channel Blocker Verapamil Inhibits the In Vitro Activation and Function of T Lymphocytes: A 2022 Reappraisal [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Verapamil suppresses the emergence of P-glycoprotein-mediated multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Analysis of P-gp Inhibitor 13 and Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). The development of P-gp inhibitors to restore chemosensitivity is a critical area of research. This guide provides a comparative overview of two such inhibitors: the novel compound "P-gp inhibitor 13" and the well-established immunosuppressant, Cyclosporin A.
Executive Summary
This guide compares the efficacy and mechanisms of "this compound" and Cyclosporin A in reversing P-gp-mediated multidrug resistance. While direct comparative studies are limited, this document synthesizes available data to provide a framework for researchers. "this compound" has demonstrated potent, specific P-gp inhibition in paclitaxel-resistant ovarian cancer cells. Cyclosporin A, a broader spectrum agent, modulates multiple MDR proteins, including P-gp. This guide presents quantitative data on their respective activities, detailed experimental methodologies for key assays, and visual representations of their mechanisms and experimental workflows.
Quantitative Data Comparison
The following tables summarize the available quantitative data for "this compound" and Cyclosporin A. It is important to note that the data for "this compound" is derived from a specific study on paclitaxel-resistant A2780/T cells, while the data for Cyclosporin A is from various studies and may not be directly comparable due to different experimental conditions.
Table 1: In Vitro Efficacy in Reversing Paclitaxel Resistance
| Inhibitor | Cell Line | Chemotherapeutic Agent | IC50 for Chemosensitization (µM) | Fold Reversal | Reference |
| This compound | A2780/T | Paclitaxel | 0.010 | >425 | [1][2] |
| Cyclosporin A | LoVo-resistant | Taxol (Paclitaxel) | 1-3 (effective concentration range) | Not explicitly stated as fold reversal | [3] |
Note: The "Fold Reversal" for this compound is the ratio of the IC50 of paclitaxel alone to the IC50 of paclitaxel in the presence of the inhibitor.
Table 2: Effect on P-gp Substrate Accumulation
| Inhibitor | Cell Line | P-gp Substrate | Effect on Accumulation | Reference |
| This compound | A2780/T | Paclitaxel, Rhodamine 123 | Increased accumulation | [2] |
| Cyclosporin A | LoVo-resistant | Doxorubicin | Increased intracellular content | [3] |
| Cyclosporin A | K562/R7 (resistant) | Rhodamine 123 | Increased accumulation | [4] |
Mechanism of Action
This compound acts as a potent and specific inhibitor of P-glycoprotein. Its primary mechanism involves directly binding to P-gp and inhibiting its efflux function. This leads to an intracellular accumulation of chemotherapeutic agents that are P-gp substrates, such as paclitaxel, thereby restoring their cytotoxic effects in resistant cancer cells.[2]
Cyclosporin A is a broader-spectrum modulator of multidrug resistance. While it is a known P-gp inhibitor, it also modulates other ATP-binding cassette (ABC) transporters, including Multidrug Resistance-associated Protein 1 (MRP-1) and Breast Cancer Resistance Protein (BCRP).[5] Its mechanism of reversing P-gp-mediated MDR involves increasing the intracellular concentration of chemotherapeutic drugs by inhibiting their efflux.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporin A Reverses Chemoresistance in Patients With Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P-gp Inhibitors: Zosuquidar and P-gp Inhibitor 13 in the Context of Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two P-glycoprotein (P-gp) inhibitors, zosuquidar and P-gp inhibitor 13, with a focus on their potential application in acute myeloid leukemia (AML). While extensive data exists for zosuquidar in AML cell lines, information on this compound in this specific context is currently limited. This guide presents the available experimental data to facilitate an informed perspective on their respective merits.
Introduction to P-glycoprotein Inhibition in AML
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of acute myeloid leukemia. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. The development of P-gp inhibitors aims to reverse this resistance and restore sensitivity to anticancer drugs. This guide focuses on two such inhibitors: zosuquidar, a well-characterized third-generation P-gp inhibitor, and the more recently described "this compound."
Zosuquidar: A Potent and Specific P-gp Modulator in AML
Zosuquidar (LY335979) is a potent and highly selective inhibitor of P-gp. It has been extensively studied in preclinical and clinical settings for its ability to reverse P-gp-mediated multidrug resistance.
Performance Data in AML Cell Lines
Studies have demonstrated zosuquidar's effectiveness in sensitizing P-gp-expressing AML cell lines to various chemotherapeutic agents. The following table summarizes key quantitative data from a study by Tang et al. (2008), which investigated the effect of zosuquidar on the cytotoxicity of daunorubicin (DNR) in different leukemia cell lines.
| Cell Line | P-gp Expression | IC50 of DNR (µM) | IC50 of DNR with 0.3 µM Zosuquidar (µM) | Reversal Fold |
| K562 | Low | 0.2 ± 0.1 | 0.1 ± 0.05 | 2 |
| K562/DOX | High | >50 | 1.1 ± 0.4 | >45.5 |
| HL60 | Low | 0.1 ± 0.04 | 0.08 ± 0.03 | 1.25 |
| HL60/DNR | High | 15.2 ± 2.1 | 0.5 ± 0.1 | 30.4 |
Data sourced from Tang R, et al. BMC Cancer. 2008;8:51.
Mechanism of Action
Zosuquidar competitively inhibits the binding of chemotherapeutic drugs to P-gp, thereby preventing their efflux from the cancer cell. This leads to an increased intracellular accumulation of the anticancer agent, restoring its cytotoxic effect.
Validating the Specificity of P-gp Inhibitor 13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific and potent inhibitors of P-glycoprotein (P-gp, ABCB1) is a critical endeavor in overcoming multidrug resistance (MDR) in oncology and improving the pharmacokinetic profiles of numerous drugs. This guide provides a comparative analysis of "P-gp inhibitor 13," a novel seco-dihydropyrano[2,3-f]chromone derivative, against established P-gp inhibitors. We present supporting experimental data and detailed methodologies to assist researchers in evaluating its potential for their applications.
Performance Comparison of P-gp Inhibitors
"this compound," also identified as compound 27f in the primary literature, has demonstrated significant potency in reversing P-gp-mediated paclitaxel resistance.[1] To contextualize its efficacy, this section compares its performance with first and third-generation P-gp inhibitors. The data is compiled from studies using the P-gp-overexpressing human ovarian adenocarcinoma cell line A2780/T or its derivatives, providing a relevant, albeit sometimes indirect, basis for comparison.
| Inhibitor | Cell Line | Chemotherapeutic | Concentration of Inhibitor | IC50 of Chemo (nM) | Fold Reversal (RF) |
| This compound (27f) | A2780/T | Paclitaxel | 10 µM | 10 | 425 |
| Verapamil (1st Gen) | A2780/T | Paclitaxel | 10 µM | 30 | 147 |
| Elacridar (3rd Gen) | A2780PR1 | Paclitaxel | 1 µM | ~7.55 | ~100 |
| Tariquidar (3rd Gen) | NCI/ADR-RES | Doxorubicin | 300 nM | ~2243 | ~7 |
Note: Data for Elacridar and Tariquidar are presented from different cell lines and/or with different chemotherapeutics due to the limited availability of directly comparable studies. The A2780PR1 cell line is a paclitaxel-resistant derivative of A2780. The NCI/ADR-RES cell line is a doxorubicin-resistant breast cancer cell line that overexpresses P-gp. The Fold Reversal (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor.
Experimental Protocols for Specificity Validation
The specificity of a P-gp inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor should potently inhibit P-gp without significantly affecting other ATP-binding cassette (ABC) transporters, such as MRP1 (ABCC1) and BCRP (ABCG2), or other cellular processes. Below are detailed protocols for key in vitro assays used to validate the specificity and efficacy of P-gp inhibitors.
Chemosensitization (Cytotoxicity) Assay
This assay determines the ability of an inhibitor to reverse P-gp-mediated drug resistance, a hallmark of its functional activity.
-
Objective: To measure the fold-reversal of resistance to a P-gp substrate chemotherapeutic (e.g., paclitaxel) in P-gp overexpressing cells.
-
Cell Seeding: Plate P-gp overexpressing cells (e.g., A2780/T) and the parental, drug-sensitive cell line (e.g., A2780) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel) and the P-gp inhibitor.
-
Treatment: Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 10 µM for this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Determine cell viability using an MTT or resazurin-based assay.[2] Add the viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The Reversal Fold (RF) is calculated as: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + inhibitor).
Substrate Accumulation Assay (Rhodamine 123 or Calcein-AM)
This assay directly measures the functional inhibition of P-gp's efflux activity by quantifying the intracellular accumulation of a fluorescent P-gp substrate.
-
Objective: To determine the concentration-dependent ability of an inhibitor to block the efflux of a fluorescent substrate from P-gp overexpressing cells.
-
Cell Preparation: Harvest P-gp overexpressing cells (e.g., A2780/T) and resuspend them in a suitable buffer (e.g., PBS with calcium and magnesium).
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the P-gp inhibitor for 30-60 minutes at 37°C.
-
Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 (a mitochondrial dye) or Calcein-AM (which is converted to fluorescent calcein by intracellular esterases), to the cell suspension at a final concentration of approximately 1-5 µM.[3][4]
-
Incubation: Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Washing: Stop the accumulation by washing the cells twice with ice-cold buffer to remove extracellular dye.
-
Quantification: Resuspend the cells in a final volume of buffer and measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Plot the increase in fluorescence intensity against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that results in 50% of the maximal substrate accumulation).
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to efflux substrates. This assay measures how a test compound modulates the ATPase activity of P-gp, which can indicate if the compound is a substrate (stimulator) or an inhibitor.
-
Objective: To determine if a compound inhibits or stimulates the ATPase activity of P-gp.
-
Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp (e.g., from Sf9 insect cells or mammalian cells).
-
Assay Principle: The ATPase activity is measured by detecting the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric reaction (e.g., with malachite green). The P-gp specific activity is determined as the vanadate-sensitive portion of the total ATPase activity.
-
Reaction Setup: In a 96-well plate, combine the P-gp-containing membranes with an ATP-regenerating system in an assay buffer.
-
Compound Addition: Add the test compound at various concentrations. To test for inhibition, the assay is typically run in the presence of a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
Initiation and Incubation: Start the reaction by adding MgATP and incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Detection: Stop the reaction and add the colorimetric reagent to detect the liberated inorganic phosphate. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of stimulation or inhibition of the basal or substrate-stimulated ATPase activity relative to controls. Determine IC50 or EC50 values from the dose-response curves.
Visualizing P-gp Inhibition and Validation Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of P-gp mediated resistance, the workflow for evaluating inhibitors, and the logic for determining specificity.
Caption: Mechanism of P-gp mediated multidrug resistance.
References
- 1. Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of P-gp Inhibitor 13's Specificity for ABC Transporters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of P-gp Inhibitor 13's Performance Against Key ABC Transporters MRP1 and BCRP, Supported by Experimental Data and Protocols.
Introduction
P-glycoprotein (P-gp, ABCB1), Multidrug Resistance-associated Protein 1 (MRP1, ABCC1), and Breast Cancer Resistance Protein (BCRP, ABCG2) are primary ATP-binding cassette (ABC) transporters responsible for the efflux of a wide range of xenobiotics, including many therapeutic agents. Their overexpression in cancer cells is a major mechanism of multidrug resistance (MDR). P-gp inhibitors are developed to counteract this resistance and improve the efficacy of chemotherapy. This guide provides a comparative overview of "this compound" and its known effects on P-gp, along with a discussion on its potential interactions with MRP1 and BCRP, based on available data.
Performance Data of this compound
"this compound," also identified as compound 27f in a series of seco-DSP/DCK derivatives, has been evaluated for its ability to inhibit P-glycoprotein.[1][2] The following table summarizes the available quantitative data on its inhibitory activity.
| Transporter | Compound | Test System | Substrate | IC50 (µM) | Reference |
| P-gp (ABCB1) | This compound (Compound 27f) | A2780/T cells (P-gp overexpressing) | Paclitaxel | 0.010 | [1][2] |
| MRP1 (ABCC1) | This compound | Not Available | Not Available | Not Available | |
| BCRP (ABCG2) | This compound | Not Available | Not Available | Not Available |
Data Interpretation:
Current literature provides a specific half-maximal inhibitory concentration (IC50) for this compound against P-glycoprotein, demonstrating its high potency. However, to date, there is no publicly available experimental data on the inhibitory activity of "this compound" against MRP1 and BCRP. Therefore, a direct comparison of its effects on these other key ABC transporters is not possible at this time. The selectivity profile of this compound remains to be fully characterized.
Experimental Methodologies
Detailed experimental protocols are crucial for the accurate assessment and comparison of transporter inhibitors. Below are representative protocols for evaluating the inhibitory potential of a compound against P-gp, MRP1, and BCRP.
P-gp Inhibition Assay (Chemosensitization Assay)
This protocol is based on the methodology used to determine the P-gp inhibitory activity of "this compound"[1][2].
Objective: To determine the concentration of an inhibitor required to restore the sensitivity of P-gp overexpressing cells to a cytotoxic P-gp substrate.
Materials:
-
P-gp overexpressing cell line (e.g., A2780/T) and the parental sensitive cell line (e.g., A2780).
-
Cytotoxic P-gp substrate (e.g., Paclitaxel).
-
Test inhibitor (this compound).
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Cell culture medium, fetal bovine serum, antibiotics.
-
96-well plates.
-
MTT or other viability assay reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and the positive control.
-
Treatment: Treat the cells with the cytotoxic substrate at its IC50 concentration for the parental cells, in the presence of varying concentrations of the test inhibitor or positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Perform an MTT assay to determine cell viability.
-
Data Analysis: Calculate the IC50 value of the cytotoxic substrate in the presence of each inhibitor concentration. The IC50 of the inhibitor is the concentration that restores the IC50 of the cytotoxic substrate to that of the parental cells.
MRP1 Inhibition Assay (Calcein-AM Efflux Assay)
Objective: To measure the ability of a test compound to inhibit the MRP1-mediated efflux of a fluorescent substrate.
Materials:
-
MRP1-overexpressing cell line (e.g., H69AR) and a corresponding control cell line.
-
Calcein-AM (a fluorescent MRP1 substrate).
-
Test inhibitor.
-
Positive control MRP1 inhibitor (e.g., MK-571).
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the MRP1-overexpressing and control cells in 96-well plates and grow to confluence.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test inhibitor or positive control in HBSS for 30 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to all wells at a final concentration of 1 µM and incubate for 60 minutes at 37°C.
-
Wash: Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates MRP1 inhibition. Calculate the IC50 value of the inhibitor.
BCRP Inhibition Assay (Vesicular Transport Assay)
Objective: To determine the direct inhibitory effect of a compound on BCRP-mediated transport using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing BCRP (e.g., HEK293-BCRP) and control vesicles.
-
Radiolabeled or fluorescent BCRP substrate (e.g., [³H]-Estrone-3-sulfate).
-
Test inhibitor.
-
Positive control BCRP inhibitor (e.g., Ko143).
-
Transport buffer (containing MgATP and an ATP regenerating system).
-
Scintillation cocktail and counter (for radiolabeled substrates) or fluorescence detector.
Procedure:
-
Vesicle Preparation: Thaw the BCRP-expressing and control vesicles on ice.
-
Reaction Setup: In a 96-well plate, combine the vesicles, test inhibitor or positive control at various concentrations, and the transport buffer.
-
Initiate Transport: Add the radiolabeled substrate and MgATP to initiate the transport reaction.
-
Incubation: Incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Stop Reaction: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the unincorporated substrate.
-
Quantification: Quantify the amount of substrate trapped inside the vesicles using a scintillation counter or fluorescence detector.
-
Data Analysis: ATP-dependent transport is calculated as the difference between uptake in the presence and absence of ATP. The inhibitory effect is determined by the reduction in ATP-dependent transport in the presence of the inhibitor. Calculate the IC50 value.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the interplay between the components, the following diagrams are provided.
Caption: Workflow for P-gp Inhibition Chemosensitization Assay.
Caption: Comparative workflows for MRP1 and BCRP inhibition assays.
Caption: this compound's known and unknown interactions with ABC transporters.
Conclusion
This compound is a potent inhibitor of P-glycoprotein, with an IC50 value of 0.010 µM in a cell-based chemosensitization assay. This indicates its potential for reversing P-gp-mediated multidrug resistance. However, a comprehensive understanding of its selectivity profile is currently lacking, as its effects on other clinically relevant ABC transporters like MRP1 and BCRP have not been reported. Further experimental evaluation using the standardized protocols outlined in this guide is necessary to fully characterize the specificity of this compound and its potential for broader applications in overcoming multidrug resistance. Researchers are encouraged to perform these comparative studies to elucidate the complete activity profile of this promising inhibitor.
References
Reversing Paclitaxel Resistance in Vivo: A Comparative Guide to P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to paclitaxel, a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. A primary mechanism underlying this resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes paclitaxel from cancer cells, thereby reducing its intracellular concentration and therapeutic efficacy. This guide provides a comparative analysis of several P-glycoprotein inhibitors that have demonstrated the ability to reverse paclitaxel resistance in vivo. While the specific "P-gp inhibitor 13" was not identifiable in publicly available literature, this guide focuses on well-documented alternatives: XR9576 (Tariquidar), EC31, and Manidipine, with Piperine included as a natural compound alternative.
Comparative Efficacy of P-gp Inhibitors in Reversing Paclitaxel Resistance in vivo
The following table summarizes the in vivo efficacy of selected P-gp inhibitors when used in combination with paclitaxel in preclinical models of resistant cancers.
| P-gp Inhibitor | Cancer Model | Animal Model | Paclitaxel Dose | Inhibitor Dose | Key Outcomes | Citation(s) |
| XR9576 (Tariquidar) | Human ovarian adenocarcinoma (2780AD) | Nude mice | Not specified | 6-12 mg/kg (p.o.) | Fully restored antitumor activity of paclitaxel. | |
| Human small cell lung cancer (H69/LX4) | Nude mice | Not specified | 6-12 mg/kg (p.o.) | Significantly reduced tumor growth rate when co-administered with etoposide (another P-gp substrate). | ||
| EC31 | Human breast cancer (LCC6MDR xenograft) | BALB/c nude mice | 12 mg/kg (i.v.) | 30 mg/kg (i.p.) | Inhibited tumor growth by 27.4% to 36.1%; increased intratumor paclitaxel level by 6-fold. | |
| Manidipine | Human non-small cell lung cancer (A549/T xenograft) | BALB/c nude mice | 10 mg/kg (i.p.) | 3.5 mg/kg (i.p.) | Synergistically inhibited tumor growth by 68%. | |
| Piperine | Taxane-resistant human prostate cancer | ICR-NOD/SCID mice | Not specified | Not specified | Enhanced anti-tumor efficacy of docetaxel (a taxane similar to paclitaxel). | |
| Triple-negative breast cancer | Not specified | Not specified | Not specified | Enhanced sensitivity of cancer cells to paclitaxel. |
Detailed Experimental Protocols
The following are synthesized protocols for in vivo studies based on the methodologies described in the cited literature.
Protocol 1: Evaluation of XR9576 in Reversing Paclitaxel Resistance in Human Tumor Xenografts
1. Cell Lines and Animal Models:
- Human ovarian adenocarcinoma cells resistant to paclitaxel (e.g., 2780AD) and their parental sensitive cell line are used.
- Female athymic nude mice (4-6 weeks old) are utilized for tumor xenografts.
2. Tumor Implantation:
- Resistant cancer cells (e.g., 2 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment Groups:
- Vehicle control.
- Paclitaxel alone.
- XR9576 alone.
- Paclitaxel in combination with XR9576.
4. Drug Administration:
- Paclitaxel is administered intravenously (i.v.).
- XR9576 is administered orally (p.o.) at a dose of 6-12 mg/kg.
- Treatment is typically administered on a defined schedule (e.g., once daily for 5 consecutive days).
5. Efficacy Assessment:
- Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Animal body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors are excised and weighed.
6. Pharmacokinetic Analysis (Optional):
- Blood samples are collected at various time points after drug administration to determine the plasma concentrations of paclitaxel and XR9576.
Protocol 2: Assessment of EC31 in a Paclitaxel-Resistant Breast Cancer Xenograft Model
1. Cell Lines and Animal Models:
- P-gp-overexpressing human breast cancer cells (e.g., LCC6MDR).
- Female BALB/c nude mice are used.
2. Tumor Implantation:
- LCC6MDR cells are subcutaneously xenografted into the mice.
- Treatment is initiated when tumors reach a volume of 150–300 mm³.
3. Treatment Groups:
- Solvent control.
- Paclitaxel (12 mg/kg i.v.) alone.
- EC31 (30 mg/kg i.p.) alone.
- Cotreatment with EC31 (30 mg/kg i.p.) administered 1 hour before paclitaxel (12 mg/kg i.v.), followed by a second dose of EC31 5 hours post-paclitaxel injection.
4. Efficacy and Pharmacodynamic Assessment:
- Tumor volume and body weight are monitored throughout the experiment.
- At specified time points post-injection, mice are euthanized, and tumors are collected.
- Intratumor concentrations of paclitaxel and EC31 are measured using UPLC-MS/MS to confirm that EC31 enhances paclitaxel accumulation in the tumor tissue.
Protocol 3: In Vivo Evaluation of Manidipine to Overcome Paclitaxel Resistance
1. Cell Lines and Animal Models:
- Paclitaxel-resistant non-small cell lung cancer cells (e.g., A549/T).
- Four-week-old female BALB/c nude mice.
2. Tumor Implantation:
- A549/T cells (2 × 10^6) are subcutaneously injected into the right flank of the mice.
- Treatment begins when tumors reach approximately 100 mm³.
3. Treatment Groups (n=6 per group):
- Saline solution (control).
- Paclitaxel (10 mg/kg) alone.
- Manidipine (3.5 mg/kg) alone.
- Paclitaxel (10 mg/kg) with Manidipine (3.5 mg/kg).
- The vehicle for drug delivery is Cremophor EL/ethanol/saline (5%/5%/90%).
4. Drug Administration:
- All treatments are administered via intraperitoneal (i.p.) injection every 2 days for a total of 9 doses.
5. Outcome Measures:
- Tumor volume and body weight are monitored regularly.
- At the conclusion of the experiment, tumors and organs are harvested for further analysis.
Signaling Pathways and Mechanisms of Action
The overexpression of P-gp in paclitaxel-resistant cancer cells is regulated by complex signaling pathways. Understanding these pathways is crucial for developing effective inhibitors.
P-gp Mediated Paclitaxel Efflux and Inhibition
This diagram illustrates the fundamental mechanism of P-gp-mediated paclitaxel resistance and how P-gp inhibitors work to reverse it.
A Comparative Analysis of the Cardiac Safety Profile of P-gp Inhibitor 13 and Other P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac safety profile of a hypothetical P-gp inhibitor, designated "P-gp Inhibitor 13," with established P-glycoprotein (P-gp) inhibitors. The objective is to present a framework for evaluating the cardiac safety of novel P-gp inhibitors by comparing their performance in key preclinical and clinical assays against a panel of known modulators. The data presented for established inhibitors are based on published experimental findings.
Introduction to P-glycoprotein and Cardiac Safety
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is an efflux pump that plays a crucial role in drug disposition and multidrug resistance. Inhibition of P-gp can enhance the bioavailability and tissue penetration of co-administered drugs. However, many P-gp inhibitors also interact with cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to delayed ventricular repolarization, QT interval prolongation, and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes (TdP). Therefore, a thorough assessment of the cardiac safety profile is paramount in the development of new P-gp inhibitors.
Comparative Analysis of In Vitro hERG Inhibition
The inhibition of the hERG channel is a primary indicator of a compound's potential to cause QT prolongation. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this inhibition. A lower IC50 value indicates greater potency in blocking the hERG channel and a potentially higher risk of cardiotoxicity.
| Compound | P-gp Inhibitor Generation | hERG IC50 (µM) | Data Source |
| This compound (Hypothetical) | Novel | To Be Determined | Internal Data |
| Verapamil | 1st Generation | 0.143 - 0.864[1][2][3] | Published Literature |
| Quinidine | 1st Generation | 0.41 - 3.0[4][5][6] | Published Literature |
| Amiodarone | 3rd Generation (also Class III antiarrhythmic) | 0.045 - 9.8[7][8][9][10][11] | Published Literature |
| Cyclosporine | 2nd Generation | 3.17[12][13] | Published Literature |
| Tariquidar | 3rd Generation | Not Reported | Published Literature |
| Zosuquidar | 3rd Generation | ~1.53 - 2.85 (in specific cell lines with P-gp overexpression)[12] | Published Literature |
| Elacridar | 3rd Generation | Predicted weak inhibitor[14] | Computational Prediction |
Note: hERG IC50 values can vary depending on the experimental conditions, such as the cell line and temperature used. The data for Zosuquidar was obtained in P-gp overexpressing cell lines and may not solely reflect direct hERG inhibition.
Preclinical In Vivo Cardiovascular Safety Assessment
In vivo studies in animal models are crucial for evaluating the integrated cardiovascular effects of a drug candidate, including its impact on blood pressure, heart rate, and the electrocardiogram (ECG).
| Compound | Animal Model | Key In Vivo Cardiovascular Findings |
| This compound (Hypothetical) | e.g., Dog, Monkey | To Be Determined |
| Verapamil | Dog, Rat | Intravenous administration can cause a reflexive increase in heart rate and cardiac output, while oral therapy generally lowers blood pressure without reflex tachycardia.[10] In some models, verapamil has shown to reduce cardiac lesions in sepsis.[14] |
| Quinidine | Dog | Can cause hypotension and increases in QRS duration, H-V interval, and QTc interval.[8] |
| Amiodarone | Rabbit, Dog | Long-term administration can lead to bradycardia.[11] It is known to prolong the QT interval. |
| Cyclosporine | Rat, Zebrafish | Can induce hypertension, tachycardia, and ischemic heart disease.[4] In zebrafish embryos, it has been shown to cause cardiac malformations and decreased heart rate.[4] |
| Tariquidar | - | Preclinical in vivo cardiovascular safety data is not readily available in the public domain. |
| Zosuquidar | - | Preclinical in vivo cardiovascular safety data is not readily available in the public domain. |
| Elacridar | - | Preclinical in vivo cardiovascular safety data is not readily available in the public domain. |
Clinical Cardiac Safety Profile
Clinical trials provide the most relevant data on a drug's cardiac safety in humans. Key parameters monitored include QT interval prolongation and the incidence of cardiac adverse events.
| Compound | Clinical Cardiac Safety Summary |
| This compound (Hypothetical) | To Be Determined in Clinical Trials |
| Verapamil | Can cause bradycardia, AV block, and hypotension.[15] While it can affect the QT interval, some studies suggest it may have a protective effect against Torsades de Pointes in certain contexts.[16][17][18] |
| Quinidine | Known to prolong the QT interval and carries a risk of Torsades de Pointes.[19][20][21] Its use has declined due to safety concerns.[21] |
| Amiodarone | Effectively used as an antiarrhythmic but is known to prolong the QT interval.[22][23][24][25][26] The risk of Torsades de Pointes is considered lower than with some other QT-prolonging drugs.[26] Can cause bradycardia and other cardiac toxicities.[3][27] |
| Cyclosporine | Associated with QT interval prolongation in renal transplant patients.[28][29] Clinical trials for acute myocardial infarction did not show significant adverse cardiac events.[5] |
| Tariquidar | Clinical trials have generally reported it to be well-tolerated with no significant cardiac side effects mentioned. |
| Zosuquidar | Phase I and a randomized, placebo-controlled trial in AML patients showed no evidence of increased cardiac toxicity.[30] |
| Elacridar | Clinical data on cardiac safety is limited in publicly available literature. |
Experimental Protocols
In Vitro hERG Assay (Automated Patch Clamp)
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Apparatus: Automated patch-clamp system (e.g., QPatch).
-
Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 ATP-Mg; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. A depolarizing step to +20 mV for 1-5 seconds is applied to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
-
Data Analysis: The peak tail current amplitude is measured in the absence and presence of increasing concentrations of the test compound. The concentration-response data are fitted to a Hill equation to determine the IC50 value.
hERG Assay Workflow
In Vivo Cardiovascular Safety Study in Telemetered Conscious Animals
Objective: To assess the effects of a test compound on cardiovascular parameters in a conscious, freely moving animal model.
Methodology:
-
Animal Model: Beagle dogs or Cynomolgus monkeys are commonly used.
-
Instrumentation: Animals are surgically implanted with telemetry transmitters for continuous monitoring of ECG, blood pressure, and heart rate.
-
Dosing: The test compound is administered, typically via oral gavage or intravenous infusion, at multiple dose levels, including a vehicle control.
-
Data Collection: Cardiovascular data is collected continuously before and for a specified period after drug administration.
-
Data Analysis: Changes in heart rate, systolic and diastolic blood pressure, and ECG intervals (including PR, QRS, and QT/QTc) are analyzed and compared to baseline and vehicle control groups.
In Vivo Cardiovascular Safety Workflow
Signaling Pathway: P-gp Inhibition and Potential for Cardiotoxicity
The primary mechanism linking many P-gp inhibitors to cardiotoxicity is the off-target inhibition of the hERG potassium channel. This inhibition disrupts the normal flow of potassium ions out of cardiomyocytes during repolarization, leading to a prolongation of the action potential duration and the QT interval on the ECG.
P-gp Inhibition and Cardiotoxicity Pathway
Conclusion
The cardiac safety assessment of a novel P-gp inhibitor, such as the hypothetical "this compound," requires a multifaceted approach. This guide highlights the importance of comparing in vitro hERG inhibition, in vivo cardiovascular effects, and clinical safety data against a panel of established P-gp inhibitors. While first and second-generation inhibitors like verapamil, quinidine, and cyclosporine have known cardiac liabilities, third-generation inhibitors such as tariquidar and zosuquidar appear to have a more favorable cardiac safety profile in the available, albeit limited, studies. A thorough and comparative evaluation using the methodologies outlined in this guide is essential for de-risking novel P-gp inhibitors and ensuring patient safety in future clinical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Examining the safety of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amiodarone: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Cyclosporine A Induces Cardiac Developmental Toxicity in Zebrafish by Up-Regulation of Wnt Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ciclosporin on safety, lymphocyte kinetics and left ventricular remodelling in acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical systematic review & meta-analysis of cyclosporine for the treatment of myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of intravenous quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular effects of verapamil in patients with essential hypertension [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Verapamil, an L-Type Calcium Channel Inhibitor, on Caveolin-3 Expression in Septic Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. reprocell.com [reprocell.com]
- 19. Efficacy and safety of verapamil in patients with angina pectoris after 1 year of continuous, high-dose therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sophion.com [sophion.com]
- 21. Quinidine for ventricular arrhythmias: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inter-study variability of preclinical in vivo safety studies and translational exposure-QTc relationships--a PKPD meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. apexbt.com [apexbt.com]
- 26. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. medchemexpress.com [medchemexpress.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. dstc.jp [dstc.jp]
A Comparative Guide to the Validation of Third-Generation P-gp Inhibitors in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of three prominent third-generation P-glycoprotein (P-gp) inhibitors—zosuquidar, elacridar, and tariquidar—in patient-derived xenograft (PDX) models. P-gp, an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance (MDR) in cancer, a significant hurdle in effective chemotherapy.[1] This document summarizes available preclinical data, details experimental methodologies, and presents visualizations of key biological and experimental pathways to aid researchers in the selection and application of these inhibitors in preclinical studies.
While a specific compound denoted as "P-gp inhibitor 13" could not be identified in the scientific literature, this guide focuses on these three well-characterized inhibitors that have been subject to extensive preclinical and clinical investigation.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
The following tables summarize the in vivo efficacy of zosuquidar, elacridar, and tariquidar in combination with standard chemotherapeutic agents in various PDX and other xenograft models. Direct comparative studies of all three inhibitors in the same PDX model are limited; therefore, data from individual studies are presented to facilitate an objective comparison.
Table 1: In Vivo Efficacy of Zosuquidar in Xenograft Models
| Cancer Type | Xenograft Model | Chemotherapy Agent | Zosuquidar Dose & Schedule | Key Findings | Reference |
| Non-Small Cell Lung Cancer | Humanized PDX (NCI-H292) | Anti-PD-1 | 90 mg/kg, daily (oral) | Zosuquidar significantly suppressed tumor growth. | [2] |
| Acute Myeloid Leukemia (AML) | Syngeneic & Human Xenografts | Doxorubicin | 30 mg/kg, daily for 5 days (IP) | Restored drug sensitivity to P-gp expressing tumors; significantly increased survival (p<0.001) when combined with doxorubicin. | [3][4] |
| Breast Cancer | Cell line-derived xenograft (P-gp overexpressing) | Paclitaxel | 25 and 80 mg/kg (oral) 1 hr before paclitaxel | Increased paclitaxel levels in the brain by 3.5- and 5-fold, respectively. | [5] |
Table 2: In Vivo Efficacy of Elacridar in Xenograft Models
| Cancer Type | Xenograft Model | Chemotherapy Agent | Elacridar Dose & Schedule | Key Findings | Reference |
| Ovarian Cancer | Cell line-derived xenograft (P388/DOX) | Doxorubicin | Not specified | Reversed resistance to doxorubicin. | [6] |
| Hepatocellular Carcinoma (HCC) | Cell line-derived xenograft | Lenvatinib | Not specified | Combination with lenvatinib resulted in a significant antitumor effect compared to lenvatinib alone. | [6] |
| Glioma | Glioma xenograft | Paclitaxel | Not specified | Enhanced brain penetration of paclitaxel. | |
| Various | Rodent models | Quinidine, Digoxin, Talinolol | 5 mg/kg (IV) 0.5 hr prior to substrate | Significantly increased brain-to-plasma ratio of P-gp substrates. | [7][8] |
Table 3: In Vivo Efficacy of Tariquidar in Xenograft Models
| Cancer Type | Solid Tumors (Pediatric) | Chemotherapy Agent | Tariquidar Dose & Schedule | Key Findings | Reference |
| Refractory Solid Tumors | Not specified | Doxorubicin, Vinorelbine, or Docetaxel | 1, 1.5, or 2 mg/kg (IV) | Increased tumor accumulation of 99mTc-sestamibi by 22%; Objective responses observed (1 complete, 2 partial). | [9][10] |
| Breast Cancer, Renal Carcinoma | Clinical Study | Vinorelbine | 150 mg (IV) | Increased 99mTc-sestamibi retention in a majority of tumors; one minor response in breast cancer and one partial remission in renal carcinoma. | [11][12] |
| Non-Small Cell Lung Cancer | Clinical Study | Vinorelbine | Not specified | Phase III trial did not show a significant improvement in overall survival compared to placebo. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the validation of P-gp inhibitors in PDX models.
Establishment of Patient-Derived Xenografts (PDX)
A generalized protocol for the establishment of PDX models is as follows:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Tissue Processing: Wash the tumor tissue with a sterile saline solution. Remove any necrotic or fatty tissue.
-
Tumor Fragmentation: Cut the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).
-
Make a small incision in the skin of the flank or another desired location.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers once tumors become palpable.
-
Passaging: Once tumors reach a sufficient size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and repeat the fragmentation and implantation process into new host mice for expansion.
In Vivo Efficacy Studies in PDX Models
A standard workflow for assessing the efficacy of a P-gp inhibitor in combination with chemotherapy in PDX models:
-
Model Selection: Select a cohort of mice bearing established PDX tumors of a relevant cancer type.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Chemotherapy alone, P-gp inhibitor alone, Combination therapy).
-
Drug Administration:
-
P-gp Inhibitor: Administer the P-gp inhibitor (e.g., zosuquidar, elacridar, or tariquidar) via the appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at a predetermined dose and schedule. Often, the inhibitor is administered a short time (e.g., 30-60 minutes) before the chemotherapeutic agent.[7][10]
-
Chemotherapy: Administer the chemotherapeutic agent at its established maximum tolerated dose or a clinically relevant dose.
-
-
Monitoring:
-
Measure tumor volume (e.g., twice weekly) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
If applicable, monitor survival and generate Kaplan-Meier survival curves.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
P-glycoprotein Efflux Pump Mechanism
This diagram illustrates the mechanism by which P-gp actively transports chemotherapeutic drugs out of a cancer cell, leading to multidrug resistance.
Caption: P-gp mediated drug efflux from a cancer cell and its inhibition.
Experimental Workflow for PDX Model Efficacy Studies
This diagram outlines the typical workflow for evaluating the efficacy of a P-gp inhibitor in combination with chemotherapy using patient-derived xenograft models.
Caption: Workflow for in vivo efficacy testing in PDX models.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The influence of the P-glycoprotein inhibitor zosuquidar trihydrochloride (LY335979) on the brain penetration of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. A simplified protocol employing elacridar in rodents: a screening model in drug discovery to assess P-gp mediated efflux at the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of P-gp Inhibitor 13
For researchers and scientists engaged in drug development, the responsible handling and disposal of investigational compounds like P-gp inhibitor 13 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every novel compound may not be readily available, a framework grounded in established hazardous waste management principles provides a clear path forward. This guide offers essential, step-by-step procedures for the safe disposal of this compound, promoting a culture of safety and regulatory compliance within the laboratory.
Immediate Safety and Waste Characterization
Given that this compound is a biologically active compound, it must be handled as a hazardous chemical. The first critical step in its disposal is to characterize it based on the four key hazardous waste characteristics defined by the Environmental Protection Agency (EPA): ignitability, corrosivity, reactivity, and toxicity.[1][2] Since specific data for this compound is unavailable, a conservative approach, treating it as toxic pharmaceutical waste, is recommended.[3]
All personnel handling this compound must be trained in chemical waste management and wear appropriate Personal Protective Equipment (PPE), including lab coats, gloves, and safety goggles.[4][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured process designed to minimize risk and ensure compliance with institutional and regulatory standards.
1. Segregation of Waste
To prevent dangerous chemical reactions, it is crucial to segregate waste streams.[4][6] this compound waste should be collected separately from other chemical waste unless they are known to be compatible.
-
Solid Waste: Unused or expired pure compounds, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsates from cleaning contaminated glassware. Do not mix aqueous solutions with solvent-based wastes.[7]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound must be disposed of in designated, puncture-resistant sharps containers.[7]
2. Container Selection and Labeling
The choice of waste container is critical for safe storage and transport.
-
Container Type: Use only approved, chemically compatible containers, preferably plastic for liquids to minimize the risk of breakage.[8] The original container can be used if it is in good condition.[6] Food-grade containers are not acceptable for hazardous waste.[6]
-
Labeling: All waste containers must be clearly labeled with a "HAZARDOUS WASTE" tag as soon as the first drop of waste is added.[5][9] The label must include:
3. Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][8]
-
Storage Conditions: Keep waste containers securely capped at all times, except when adding waste.[6][10] Store containers in a secondary containment tray to capture any potential leaks.[11]
-
Incompatible Wastes: Never store incompatible chemicals together. For instance, acids and bases should be stored in separate secondary containment.[6]
-
Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons) and the time limits for storage (often up to one year for partially filled containers, with full containers needing removal within three days).[6][8]
4. Final Disposal Procedure
The final step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Requesting Pickup: Submit a chemical waste collection request to your EHS department.[12][13] This request will require the information from the hazardous waste label.
-
Professional Handling: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials, which for pharmaceutical waste is typically incineration at a licensed facility.[1][14]
-
Documentation: Maintain records of all disposed chemical waste as required by your institution.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their responsibility to protect the broader ecosystem.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Essential Safety and Logistical Information for Handling P-gp Inhibitor 13
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of P-gp Inhibitor 13. Given the absence of a specific Safety Data Sheet (SDS) for a compound explicitly named "this compound," this guidance is established based on the general principles of handling potent active pharmaceutical ingredients (APIs) and the known characteristics of P-glycoprotein inhibitors as a class. Potent APIs are substances that elicit a biological response at a low dose, necessitating stringent handling procedures to prevent occupational exposure.[1][]
Hazard Identification and Risk Assessment
P-gp inhibitors are pharmacologically active molecules that can have significant biological effects.[3] The primary routes of occupational exposure to potent compounds are inhalation of airborne dust, dermal contact, and ingestion.[4][5]
Potential Hazards:
-
High Potency: Assumed to be biologically active at low concentrations.[1][][6]
-
Pharmacological Effects: Inhibition of P-glycoprotein can alter the pharmacokinetics of other drugs, potentially increasing their toxicity.[7] Co-administration of P-gp inhibitors has been shown to exacerbate the neurotoxicity of certain chemotherapeutic agents like paclitaxel.[8]
-
Unknown Long-term Effects: As a research compound, the full toxicological profile of "this compound" is likely not yet characterized.
A thorough risk assessment is crucial before handling this compound. This involves evaluating the quantity of material being used, the frequency and duration of handling, and the specific procedures being performed.[6]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to containment, combining engineering controls and personal protective equipment, is essential for minimizing exposure.[1][9] The selection of appropriate controls is often guided by the compound's Occupational Exposure Band (OEB), which categorizes chemicals based on their potency and potential health effects.[10][11][12][13] While the specific OEB for "this compound" is unknown, a conservative approach is recommended.
Table 1: Recommended PPE and Engineering Controls by Occupational Exposure Band (OEB)
| OEB | Occupational Exposure Limit (OEL) | Engineering Controls | Personal Protective Equipment (PPE) |
| 3 | 1 to <10 µg/m³ | Ventilated Balance Enclosure (VBE) or Chemical Fume Hood.[14] | Disposable gown, double gloves (nitrile), safety glasses with side shields, and a half-mask respirator with appropriate cartridges.[15] |
| 4 | 0.1 to <1 µg/m³ | Glove box or isolator for powder handling.[12][16] Closed-system transfers.[9] | Full body suit (e.g., Tyvek), double gloves, shoe covers, and a Powered Air-Purifying Respirator (PAPR).[15] |
| 5 | <0.1 µg/m³ | Full isolation technology for all operations.[12][17] | As per OEB 4, with stringent de-gowning procedures.[14] |
Researchers should strive to handle this compound under conditions at least meeting OEB 3, and consider OEB 4 or 5 controls for procedures with a high risk of aerosolization.
Operational Plan: Step-by-Step Handling Procedures
The following protocols are designed to minimize exposure during common laboratory procedures.
Weighing the Compound
-
Preparation: Don the appropriate PPE as determined by your risk assessment (refer to Table 1). Prepare the work area within a certified Ventilated Balance Enclosure (VBE) or glove box by covering the surface with disposable absorbent liners.[14][17]
-
Weighing: Use a dedicated set of utensils (spatula, weigh paper/boat). Handle the compound slowly and deliberately to minimize dust generation.[18] Automated powder dispensing systems within a VBE can significantly reduce the risk of exposure and are recommended for highly potent compounds.[17][19]
-
Post-Weighing: Carefully clean all utensils and the work surface. Dispose of contaminated weigh paper and liners as hazardous waste.
Reconstitution (Dissolving the Compound)
-
Preparation: Perform this procedure within a VBE or chemical fume hood. Have all necessary materials (solvent, vials, pipettes) readily available.
-
Solvent Addition: Slowly add the solvent to the vial containing the weighed compound. Avoid splashing.
-
Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the compound is fully dissolved.
-
Aliquotting: If necessary, prepare aliquots in properly labeled vials.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.[20][21]
Table 2: Waste Stream Management for this compound
| Waste Stream | Description | Disposal Container | Disposal Method |
| Solid Waste | Contaminated gloves, gowns, weigh paper, absorbent liners, pipette tips, vials. | Black, leak-proof, and clearly labeled "Hazardous Waste Pharmaceuticals".[20] | Incineration via a licensed hazardous waste disposal company.[20][22] |
| Liquid Waste | Unused stock solutions, contaminated solvents. | Black, leak-proof, and clearly labeled "Hazardous Waste Pharmaceuticals".[20] | Incineration via a licensed hazardous waste disposal company.[20][22] |
| Sharps Waste | Contaminated needles and syringes. | Puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[22] | Incineration via a licensed hazardous waste disposal company.[22] |
Important Note: The sewering of hazardous pharmaceutical waste is prohibited.[20][23] All disposal must comply with federal, state, and local regulations.[22]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for safely handling this compound and the logical relationship of key safety considerations.
Caption: Workflow for Handling this compound.
Caption: Key Safety Relationships for Potent Compounds.
References
- 1. pharmtech.com [pharmtech.com]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
- 8. P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Patients With Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. escopharma.com [escopharma.com]
- 11. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 12. OEB (Occupational Exposure Band) - Hanningfield [hanningfield.com]
- 13. bulkinside.com [bulkinside.com]
- 14. The rise of HPAPIs: Putting safety first [cleanroomtechnology.com]
- 15. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 16. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 17. pharmtech.com [pharmtech.com]
- 18. mt.com [mt.com]
- 19. mt.com [mt.com]
- 20. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 21. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 22. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 23. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
